molecular formula C7H8N4O2 B138616 8-Chlorotheophylline-d6 CAS No. 117490-39-8

8-Chlorotheophylline-d6

Cat. No.: B138616
CAS No.: 117490-39-8
M. Wt: 186.20 g/mol
InChI Key: ZFXYFBGIUFBOJW-WFGJKAKNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Theophylline-d6 is intended for use as an internal standard for the quantification of theophylline by GC- or LC-MS. Theophylline is an inhibitor of phosphodiesterase (PDE;  Ki = 100 µM). It is also an adenosine A1 and A2 receptor antagonist (Ki = 14 µM for both). Theophylline induces relaxation of isolated cat bronchial smooth muscle segments precontracted with acetylcholine (EC40 = 117 µM). It inhibits ovalbumin-induced increases in bronchoalveolar lavage fluid (BALF) eosinophil infiltration in an ovalbumin-sensitized mouse model of allergic asthma. Formulations containing theophylline have been used in the treatment of asthma and chronic obstructive pulmonary disease (COPD).>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-bis(trideuteriomethyl)-7H-purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O2/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13/h3H,1-2H3,(H,8,9)/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFXYFBGIUFBOJW-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C2=C(C(=O)N(C1=O)C([2H])([2H])[2H])NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60583081
Record name 1,3-Bis[(~2~H_3_)methyl]-3,7-dihydro-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117490-39-8
Record name 1,3-Bis[(~2~H_3_)methyl]-3,7-dihydro-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

8-Chlorotheophylline-d6 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 8-Chlorotheophylline-d6, a deuterated analog of 8-Chlorotheophylline. It is intended to serve as a core resource for researchers and professionals involved in drug development and analytical chemistry, offering detailed data, experimental insights, and a review of its biological context.

Core Compound Data

This compound is the isotopically labeled version of 8-Chlorotheophylline, where six hydrogen atoms on the two methyl groups have been replaced with deuterium. This labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry, particularly in pharmacokinetic and bioequivalence studies of drugs containing 8-Chlorotheophylline, such as dimenhydrinate.

ParameterValueSource(s)
CAS Number 1346598-95-5[1]
Molecular Formula C₇HD₆ClN₄O₂[1]
Molecular Weight 220.65 g/mol [1]
Synonyms 8-chloro-1,3-bis(trideuteriomethyl)-7H-purine-2,6-dione

Biological Significance and Mechanism of Action

While this compound is primarily used as an analytical standard, the biological activity of its non-deuterated counterpart, 8-Chlorotheophylline, is well-characterized. 8-Chlorotheophylline is a xanthine (B1682287) derivative with stimulant properties similar to caffeine. Its primary mechanism of action is the antagonism of adenosine (B11128) receptors.

Adenosine is an endogenous nucleoside that plays a crucial role in regulating neuronal activity. By binding to its receptors (A1, A2A, A2B, and A3), adenosine generally exerts an inhibitory effect, reducing the release of excitatory neurotransmitters. 8-Chlorotheophylline, by blocking these receptors, counteracts the effects of adenosine, leading to central nervous system stimulation. This is why it is often combined with sedating antihistamines like diphenhydramine (B27) (in the form of dimenhydrinate) to offset drowsiness.

Adenosine Receptor Signaling Pathway

The following diagram illustrates the general signaling pathway of adenosine receptors, which are antagonized by 8-Chlorotheophylline.

Adenosine_Signaling cluster_membrane Cell Membrane A1_R A1 Receptor G_protein_i Gi/o A1_R->G_protein_i A2A_R A2A Receptor G_protein_s Gs A2A_R->G_protein_s AC Adenylyl Cyclase G_protein_i->AC Inhibits Cellular_Response_Inhibited Inhibited Cellular Response G_protein_i->Cellular_Response_Inhibited Leads to G_protein_s->AC Stimulates cAMP cAMP Adenosine Adenosine Adenosine->A1_R Adenosine->A2A_R Chlorotheophylline 8-Chlorotheophylline (Antagonist) Chlorotheophylline->A1_R Chlorotheophylline->A2A_R ATP ATP ATP->cAMP AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response_Stimulated Stimulated Cellular Response PKA->Cellular_Response_Stimulated Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample 100 µL Plasma Sample Add_IS Add this compound (IS) Plasma_Sample->Add_IS Protein_Precipitation Add Acetonitrile (Protein Precipitation) Add_IS->Protein_Precipitation Vortex_Centrifuge Vortex & Centrifuge Protein_Precipitation->Vortex_Centrifuge Supernatant_Transfer Transfer Supernatant Vortex_Centrifuge->Supernatant_Transfer Evaporation Evaporate to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Injection Inject into LC-MS/MS Reconstitution->Injection Chromatographic_Separation Chromatographic Separation Injection->Chromatographic_Separation ESI_Ionization Electrospray Ionization (ESI) Chromatographic_Separation->ESI_Ionization MRM_Detection Multiple Reaction Monitoring (MRM) ESI_Ionization->MRM_Detection Peak_Integration Peak Integration MRM_Detection->Peak_Integration Calibration_Curve Generate Calibration Curve (Analyte/IS Ratio vs. Concentration) Peak_Integration->Calibration_Curve Quantification Quantify Analyte Concentration Calibration_Curve->Quantification

References

An In-Depth Technical Guide to 8-Chlorotheophylline and its Deuterated Analog, 8-Chlorotheophylline-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of 8-Chlorotheophylline and its deuterated isotopologue, 8-Chlorotheophylline-d6. 8-Chlorotheophylline, a methylxanthine derivative, is a well-known adenosine (B11128) receptor antagonist.[1][2] Deuteration, the selective replacement of hydrogen atoms with deuterium (B1214612), is a strategy employed in drug development to potentially improve the pharmacokinetic and/or toxicological profiles of a compound.[3] This document details the physicochemical properties, mechanism of action, and potential pharmacokinetic and pharmacodynamic differences between these two compounds. It also provides detailed experimental protocols for their comparative analysis and a proposed synthetic route for this compound.

Introduction to 8-Chlorotheophylline and the Rationale for Deuteration

8-Chlorotheophylline is a xanthine (B1682287) derivative that functions as a stimulant with physiological effects similar to caffeine.[1][2] Its primary clinical use is in combination with diphenhydramine (B27) in the antiemetic drug dimenhydrinate, where it counteracts the sedative effects of the antihistamine.[1][2] The pharmacological activity of 8-Chlorotheophylline is primarily attributed to its antagonism of adenosine receptors, particularly the A2A subtype.[1][4]

Deuterium, a stable, non-radioactive isotope of hydrogen, possesses an additional neutron, which doubles its mass compared to protium (B1232500) (the most common hydrogen isotope). This seemingly minor alteration can have a profound impact on the physicochemical properties of a molecule, most notably through the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage.[5] In drug metabolism, which often involves the enzymatic breaking of C-H bonds by cytochrome P450 (CYP) enzymes, this can lead to a slower rate of metabolism.[6]

Potential Advantages of Deuterating 8-Chlorotheophylline:

  • Improved Metabolic Stability: Slower metabolism can lead to a longer plasma half-life.

  • Reduced Pharmacokinetic Variability: More predictable drug exposure among individuals.

  • Lower Dosing Requirements: A longer half-life may allow for less frequent dosing, improving patient compliance.

  • Altered Metabolite Profile: Deuteration can shift metabolic pathways, potentially reducing the formation of undesirable or toxic metabolites.

Physicochemical Properties

A comparison of the key physicochemical properties of 8-Chlorotheophylline and this compound is crucial for understanding their potential differences in biological systems. The following table summarizes available and predicted data for both compounds.

Property8-ChlorotheophyllineThis compoundData Source
Molecular Formula C₇H₇ClN₄O₂C₇HD₆ClN₄O₂[1][7]
Molecular Weight ( g/mol ) 214.61220.65[1][7]
Appearance White to almost white powder/crystalOff-white Solid[2]
Melting Point (°C) 288 - 292Not available[2]
Water Solubility (mg/mL) 9.41 (predicted)Not available[8]
logP (octanol-water partition coefficient) 0.84 (predicted)0.9 (predicted)[8][9]
pKa (strongest acidic) 5.14 (predicted)Not available[8]
Polar Surface Area (Ų) 69.369.3[8][9]
Solubility Slightly soluble in Chloroform, DMSO, MethanolSoluble in Chloroform (Slightly), DMSO (Slightly), Methanol (Slightly)[10]

Mechanism of Action: Adenosine A2A Receptor Antagonism

The primary mechanism of action for 8-Chlorotheophylline is the blockade of adenosine receptors, with a notable affinity for the A2A subtype.[1][4] Adenosine is an endogenous nucleoside that plays a crucial role in regulating various physiological processes, including neurotransmission, inflammation, and cardiac function. The adenosine A2A receptor is a G-protein coupled receptor (GPCR) that, upon activation by adenosine, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately results in a range of cellular responses, including the inhibition of pro-inflammatory responses and the modulation of neurotransmitter release.

By acting as an antagonist, 8-Chlorotheophylline competitively binds to the A2A receptor without activating it, thereby blocking the effects of endogenous adenosine. This leads to a disinhibition of adenylyl cyclase, preventing the rise in cAMP levels and counteracting the downstream effects of adenosine signaling.

Below is a diagram illustrating the adenosine A2A receptor signaling pathway and the inhibitory effect of 8-Chlorotheophylline.

Adenosine_A2A_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2AR Adenosine A2A Receptor Adenosine->A2AR Binds and Activates 8-CT 8-Chlorotheophylline 8-CT->A2AR Binds and Blocks G_Protein Gαs Protein A2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inhibition of Inflammation) PKA->Cellular_Response Phosphorylates targets leading to

Caption: Adenosine A2A Receptor Signaling Pathway.

Comparative Pharmacokinetics: A Proposed Overview

Pharmacokinetic Parameter8-ChlorotheophyllinePredicted Effect on this compoundRationale
Absorption Readily absorbed orallyLikely similarDeuteration is unlikely to significantly alter passive diffusion or transporter-mediated uptake.
Distribution Distributes into body fluidsLikely similarMinor changes in physicochemical properties are not expected to significantly impact tissue distribution.
Metabolism Primarily hepatic metabolism via CYP enzymes (e.g., CYP1A2)[4][6]Slower rate of metabolismThe C-D bond is stronger than the C-H bond, leading to a kinetic isotope effect and reduced rate of enzymatic cleavage by CYP450 enzymes.[5]
Half-life (t₁/₂) Relatively shortPotentially longerA slower rate of metabolism would lead to a decreased clearance and a prolonged elimination half-life.
Excretion Primarily as metabolites in urineSlower rate of metabolite excretionThe overall rate of elimination is dependent on the rate of metabolism.

Comparative Pharmacodynamics: A Proposed Overview

The pharmacodynamic effects of 8-Chlorotheophylline are directly related to its ability to antagonize adenosine receptors. Deuteration is not expected to significantly alter the intrinsic affinity of the molecule for its target receptor.

Pharmacodynamic Parameter8-ChlorotheophyllinePredicted Effect on this compoundRationale
Receptor Binding Affinity (Ki) Acts as an antagonist at adenosine A2A receptorsLikely similarThe shape and electronic properties of the molecule, which govern receptor binding, are not significantly altered by deuteration.
Functional Activity (IC₅₀) Inhibits adenosine-mediated cAMP productionLikely similarAs the binding affinity is expected to be similar, the concentration required to inhibit the receptor's function should also be comparable.
In Vivo Potency Central nervous system stimulant effectsPotentially increased or prolongedA longer half-life due to slower metabolism could lead to a more sustained and potentially more potent in vivo effect at a given dose.

Experimental Protocols

To empirically determine the comparative properties of 8-Chlorotheophylline and this compound, a series of in vitro and in vivo experiments are necessary. The following sections outline detailed, proposed methodologies for key comparative studies.

Proposed Synthesis of this compound

The synthesis of this compound can be adapted from established methods for the synthesis of deuterated xanthine derivatives, such as deuterated caffeine.[11][12][13][14] A plausible synthetic route involves the methylation of a suitable precursor with a deuterated methylating agent.

Proposed Reaction Scheme:

synthesis Theophylline Theophylline Intermediate 7-(trideuteriomethyl)theophylline Theophylline->Intermediate Methylation CD3I Trideuteromethyl iodide (CD3I) CD3I->Intermediate Base Base (e.g., K2CO3) Base->Intermediate Solvent Solvent (e.g., DMF) Solvent->Intermediate 8-CT-d3 8-Chloro-7-(trideuteriomethyl)theophylline Intermediate->8-CT-d3 Chlorination Chlorinating_Agent Chlorinating Agent (e.g., N-chlorosuccinimide) Chlorinating_Agent->8-CT-d3 8-CT-d6_precursor 8-Chloro-1-methyl-3-(trideuteriomethyl)xanthine 8-CT-d3->8-CT-d6_precursor Rearrangement/Demethylation Demethylation Demethylation 8-CT-d6 This compound 8-CT-d6_precursor->8-CT-d6 Methylation with CD3I microsomal_stability Start Prepare Reagents (Microsomes, Compounds, Buffers) Incubate Pre-incubate Microsomes and Compound at 37°C Start->Incubate Add_NADPH Initiate Reaction with NADPH Incubate->Add_NADPH Time_Course Incubate and Sample at Time Points (0, 5, 15, 30, 60 min) Add_NADPH->Time_Course Terminate Terminate Reaction with Acetonitrile + Internal Standard Time_Course->Terminate Centrifuge Centrifuge to Pellet Protein Terminate->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Data_Analysis Calculate Half-life (t1/2) and Intrinsic Clearance Analyze->Data_Analysis

References

Navigating the Solubility Landscape of 8-Chlorotheophylline-d6: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 8-Chlorotheophylline-d6 in various organic solvents. This document is intended to serve as a critical resource for researchers, scientists, and professionals engaged in drug development, offering detailed experimental protocols, quantitative data, and insights into the compound's mechanism of action.

Core Executive Summary

This compound, a deuterated analog of the xanthine (B1682287) derivative 8-Chlorotheophylline, is a compound of significant interest in pharmaceutical research. Understanding its solubility in organic solvents is paramount for formulation development, analytical method design, and pharmacokinetic studies. This guide reveals that this compound exhibits slight solubility in key organic solvents such as chloroform, dimethyl sulfoxide (B87167) (DMSO), and methanol. Due to the limited availability of precise quantitative data for the deuterated form, this guide also leverages solubility data from its non-deuterated counterpart, 8-Chlorotheophylline, and the closely related compound, theophylline, to provide a robust predictive framework.

Quantitative Solubility Data

CompoundSolventSolubility
This compound ChloroformSlightly Soluble
Dimethyl Sulfoxide (DMSO)Slightly Soluble
MethanolSlightly Soluble
8-Chlorotheophylline Dimethyl Sulfoxide (DMSO)Soluble[1]
MethanolSoluble[1]
Sodium HydroxideSoluble[1][2]
WaterSlightly Soluble (0.3 g/L)[3]
Theophylline Dimethyl Sulfoxide (DMSO)11.11 mg/mL[4], 15 mg/mL[5]
MethanolSlightly Soluble[6]
ChloroformSlightly Soluble (1 g in 110 mL)[7], Very Slightly Soluble[8]
WaterSlightly Soluble (1 g in 120 mL)[7]
EthanolSlightly Soluble (1 g in 80 mL)[7]

Experimental Protocol: Determination of Solubility via Shake-Flask Method and HPLC Analysis

The following protocol outlines a standard procedure for determining the solubility of a compound like this compound, based on the widely accepted shake-flask method followed by High-Performance Liquid Chromatography (HPLC) for quantification.[9][10]

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials:

  • This compound

  • Selected organic solvent (e.g., Methanol, DMSO, Chloroform) of HPLC grade

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm)

  • HPLC system with a UV detector

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of glass vials.

    • Add a known volume of the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

  • Sample Collection and Preparation:

    • Allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles.

    • Dilute the filtered sample with the mobile phase to a concentration within the calibration curve range.

  • HPLC Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

    • Inject the standard solutions into the HPLC system to generate a calibration curve.

    • Inject the diluted sample solution into the HPLC system.

    • Quantify the concentration of this compound in the sample by comparing its peak area to the calibration curve. An isocratic HPLC method with a C18 column and a mobile phase of acetonitrile (B52724) and water with a suitable buffer is a common starting point for xanthine derivatives.[11][12]

  • Calculation of Solubility:

    • Calculate the concentration of the undiluted saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units (e.g., mg/mL, mol/L).

Mechanism of Action and Signaling Pathway

8-Chlorotheophylline, and by extension this compound, exerts its pharmacological effects primarily as a non-selective adenosine (B11128) receptor antagonist.[13] Adenosine is an endogenous nucleoside that modulates various physiological processes by binding to its receptors (A1, A2A, A2B, and A3). In the central nervous system, adenosine typically has an inhibitory effect. By blocking these receptors, 8-Chlorotheophylline counteracts the effects of adenosine, leading to a stimulant effect.

Below is a diagram illustrating the simplified signaling pathway of adenosine and the antagonistic action of 8-Chlorotheophylline.

Adenosine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Adenosine Adenosine Adenosine_Release Adenosine Release A1_Receptor A1 Receptor Adenosine_Release->A1_Receptor Binds to AC Adenylyl Cyclase A1_Receptor->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Neuronal_Activity_Down Decreased Neuronal Activity PKA->Neuronal_Activity_Down Leads to Chlorotheophylline 8-Chlorotheophylline Chlorotheophylline->A1_Receptor Blocks

Caption: Adenosine Receptor Antagonism by 8-Chlorotheophylline.

Experimental Workflow for Solubility Determination

The logical flow of determining the solubility of this compound is a multi-step process that ensures accuracy and reproducibility. The following diagram outlines this workflow.

Solubility_Workflow start Start prep_saturate Prepare Saturated Solution (Excess Solute in Solvent) start->prep_saturate equilibrate Equilibrate (Shake Flask at Constant Temp) prep_saturate->equilibrate sample Sample Supernatant equilibrate->sample filter Filter Sample (0.22 µm Syringe Filter) sample->filter dilute Dilute Filtrate filter->dilute hplc HPLC Analysis dilute->hplc prep_standards Prepare Standard Solutions calibrate Generate Calibration Curve prep_standards->calibrate quantify Quantify Sample Concentration hplc->quantify calibrate->hplc calculate Calculate Solubility quantify->calculate end End calculate->end

Caption: Workflow for Shake-Flask Solubility Determination.

References

A Technical Guide to Sourcing 8-Chlorotheophylline-d6 for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of commercially available 8-Chlorotheophylline-d6, a deuterated analog of 8-Chlorotheophylline. This compound is a critical tool for a range of research applications, primarily serving as an internal standard for analytical quantification and as a tracer in metabolic studies. This document outlines key specifications from various suppliers to aid in the selection of the most suitable material for your research needs.

Commercial Supplier and Product Specifications

The selection of a reliable supplier for isotopically labeled compounds is paramount to ensure the accuracy and reproducibility of experimental results. Below is a summary of commercial suppliers offering this compound, along with their reported product specifications.

SupplierProduct NameCAS NumberMolecular FormulaMolecular WeightPurityAppearanceSolubilityNotes
BOC Sciences 8-Chlorotheophylline-[d6]1346598-95-5C₇HD₆ClN₄O₂220.65≥98%Off-white SolidSoluble in Chloroform (Slightly), DMSO (Slightly), Methanol (Slightly)Labeled analogue of 8-Chlorotheophylline, a stimulant drug and metabolite of Dyphylline.[]
MedchemExpress This compound1346598-95-5C₇HD₆ClN₄O₂220.65Not specifiedNot specifiedNot specifiedDeuterium-labeled 8-Chlorotheophylline. Used as a tracer or internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[2]
Simson Pharma Limited This compound1346598-95-5Not specifiedNot specifiedNot specifiedNot specifiedNot specifiedAccompanied by a Certificate of Analysis.[3]
ECHEMI This compound1346598-95-5C₇H₆ClN₄O₂Not specifiedNot specifiedNot specifiedNot specifiedA labeled stimulant drug that can be used as a binding agent.[4]

Experimental Applications and Methodologies

This compound is predominantly utilized in analytical chemistry and drug metabolism studies. Its key application is as an internal standard in mass spectrometry-based quantification methods, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). The stable isotope label ensures that the compound co-elutes with the unlabeled analyte but is distinguishable by its mass, allowing for precise and accurate quantification by correcting for variations in sample preparation and instrument response.

While specific experimental protocols are highly dependent on the research question, matrix, and analytical instrumentation, a general workflow for using this compound as an internal standard is outlined below.

General Workflow for Quantitative Analysis using this compound

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Biological Matrix (e.g., plasma, urine) B Spike with This compound (Internal Standard) A->B C Analyte Extraction (e.g., SPE, LLE) B->C D Chromatographic Separation C->D E Mass Spectrometric Detection D->E F Data Acquisition E->F G Peak Integration for Analyte and Internal Standard F->G H Calculate Peak Area Ratio (Analyte / IS) G->H I Quantification using Calibration Curve H->I G A Define Research Needs (Purity, Quantity, Isotopic Enrichment) B Identify Potential Suppliers A->B C Request Quotations and Certificates of Analysis (CoA) B->C D Evaluate Supplier Documentation (Compare Purity, Price, Availability) C->D D->B Does Not Meet Requirements E Select Supplier and Place Order D->E Meets Requirements F Incoming Quality Control (Verify Identity and Purity) E->F F->D Fails QC G Proceed with Experimentation F->G Passes QC

References

Isotopic Purity of 8-Chlorotheophylline-d6 Standards: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of 8-Chlorotheophylline-d6, a deuterated standard crucial for quantitative studies in drug metabolism and pharmacokinetics (DMPK). 8-Chlorotheophylline, a xanthine (B1682287) derivative, is a metabolite of several drugs and is also used in combination with antihistamines to counteract drowsiness.[1] The use of a stable isotope-labeled internal standard like this compound is essential for accurate bioanalysis using mass spectrometry, as it allows for the correction of variability in sample preparation and instrument response.[2][3] This guide details the analytical methodologies for determining isotopic purity, presents representative quantitative data, and outlines the experimental workflows.

Quantitative Analysis of Isotopic Purity

The isotopic purity of a deuterated standard is a critical parameter that defines its quality and suitability for use in quantitative assays. It is typically determined by mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. While a specific certificate of analysis for this compound with detailed isotopic distribution is not publicly available, this section provides a representative summary based on a similar deuterated xanthine derivative, Doxofylline-d6.

Table 1: Representative Isotopic Purity Data for a Deuterated Xanthine Standard (Doxofylline-d6)

ParameterValueMethod
Chemical Purity (LCMS)99.57%LC-MS
Isotopic Enrichment99.7%Mass Spectrometry

Source: Medchemexpress Certificate of Analysis for Doxofylline-d6.[4] This data is representative and may not reflect the exact values for all batches of this compound.

Table 2: Theoretical Isotopic Distribution for this compound

IsotopologueRelative Abundance (%)
d6> 99.0
d5< 1.0
d4< 0.1
d3< 0.01
d2< 0.001
d1< 0.0001
d0 (unlabeled)< 0.0001

Note: This table represents a typical expected distribution for a high-purity deuterated standard. Actual values may vary between different manufacturing lots.

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic purity involves sophisticated analytical techniques to resolve and quantify the different isotopologues of the deuterated standard. The two primary methods are Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

LC-MS is a powerful technique for determining isotopic enrichment by separating the analyte from potential impurities and then analyzing its mass-to-charge ratio.

Objective: To determine the isotopic distribution and enrichment of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (e.g., Triple Quadrupole or High-Resolution Mass Spectrometer)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

    • Further dilute the stock solution to a working concentration suitable for the mass spectrometer's sensitivity (e.g., 1 µg/mL).

  • LC Separation:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to ensure the elution of this compound as a sharp peak.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Mode: Full scan from m/z 200-250 to observe the isotopic cluster.

    • Data Analysis:

      • Extract the mass spectrum for the chromatographic peak corresponding to this compound.

      • Identify the peaks for the different isotopologues (d6, d5, d4, etc.).

      • Calculate the relative abundance of each isotopologue by integrating the area under each peak.

      • Determine the isotopic enrichment by calculating the percentage of the d6 isotopologue relative to the sum of all isotopologues.

Nuclear Magnetic Resonance (NMR) Spectroscopy Method

NMR spectroscopy, particularly ¹H (proton) and ²H (deuterium) NMR, is used to confirm the position of deuterium (B1214612) labeling and to quantify the isotopic purity.

Objective: To confirm the sites of deuteration and to quantify the isotopic purity of this compound.

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation:

    • Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., DMSO-d6 or Chloroform-d). The concentration should be sufficient to obtain a good signal-to-noise ratio (typically 5-10 mg in 0.5-0.7 mL of solvent).

  • ¹H NMR Analysis:

    • Acquire a standard ¹H NMR spectrum.

    • The absence or significant reduction of signals corresponding to the protons that have been replaced by deuterium confirms the location of the labels.

    • Integration of the residual proton signals compared to a non-deuterated internal standard can provide an estimate of the isotopic purity.

  • ²H NMR Analysis:

    • Acquire a ²H NMR spectrum.

    • The presence of signals at the chemical shifts corresponding to the deuterated positions confirms the labeling.

    • Quantitative ²H NMR can be used to determine the isotopic enrichment by comparing the integral of the deuterium signals to a known reference.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures for determining the isotopic purity of this compound.

Isotopic_Purity_Workflow cluster_LCMS LC-MS Workflow lcms_start Sample Preparation (Dissolution & Dilution) lc_separation LC Separation (Reverse-Phase) lcms_start->lc_separation ms_detection MS Detection (Full Scan) lc_separation->ms_detection data_analysis_lcms Data Analysis (Isotopologue Integration) ms_detection->data_analysis_lcms lcms_result Isotopic Enrichment (%) data_analysis_lcms->lcms_result

Caption: Workflow for Isotopic Purity Determination by LC-MS.

NMR_Workflow cluster_NMR NMR Workflow nmr_start Sample Preparation (Dissolution in Deuterated Solvent) h1_nmr ¹H NMR Analysis (Signal Disappearance) nmr_start->h1_nmr h2_nmr ²H NMR Analysis (Signal Presence) nmr_start->h2_nmr data_analysis_nmr Data Analysis (Signal Integration) h1_nmr->data_analysis_nmr h2_nmr->data_analysis_nmr nmr_result Labeling Position & Purity data_analysis_nmr->nmr_result

Caption: Workflow for Isotopic Purity and Labeling Confirmation by NMR.

Signaling Pathways and Applications

8-Chlorotheophylline itself acts as a central nervous system stimulant by blocking adenosine (B11128) receptors.[1] However, the deuterated form, this compound, is primarily synthesized for use as an internal standard in analytical methods. Its utility does not lie in interacting with signaling pathways but rather in its ability to mimic the chemical and physical properties of the unlabeled analyte during sample extraction, chromatography, and ionization, while being distinguishable by its higher mass. This ensures accurate and precise quantification of unlabeled 8-Chlorotheophylline in complex biological matrices.

The diagram below illustrates the role of this compound as an internal standard in a typical quantitative bioanalytical workflow.

Internal_Standard_Workflow cluster_workflow Quantitative Bioanalysis Workflow sample Biological Sample (e.g., Plasma, Urine) add_is Spike with This compound (IS) sample->add_is extraction Sample Extraction (e.g., SPE, LLE) add_is->extraction lcms_analysis LC-MS/MS Analysis extraction->lcms_analysis quantification Quantification (Analyte/IS Ratio) lcms_analysis->quantification result Analyte Concentration quantification->result

Caption: Role of this compound as an Internal Standard.

References

An In-depth Technical Guide to the Safe Handling of 8-Chlorotheophylline-d6

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides comprehensive safety data and handling precautions for 8-Chlorotheophylline-d6, a deuterated analog of 8-Chlorotheophylline. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Section 1: Chemical Identification and Properties

This compound is the deuterated form of 8-Chlorotheophylline, a xanthine (B1682287) derivative with stimulant properties similar to caffeine.[1][2] The deuteration is primarily for use in research, often as an internal standard in analytical assays.

Table 1: Physical and Chemical Properties

PropertyValueSource
Chemical Name 8-chloro-1,3-bis(trideuteriomethyl)-7H-purine-2,6-dione[3]
Synonyms 8-Chloro-1,3-dimethyl-2,6(1H,3H)-purinedione-d6[4]
CAS Number 1346598-95-5[5]
Molecular Formula C₇HD₆ClN₄O₂[5]
Molecular Weight 220.65 g/mol [4][5]
Appearance White powder[6][7]
Stability Stable under normal temperatures and pressures.[7]

Section 2: Hazard Identification and Toxicological Data

This compound is classified as a hazardous substance.[6] It is harmful if swallowed and can cause irritation to the eyes, skin, and respiratory system.[7][8][9]

Table 2: Toxicological Data for 8-Chlorotheophylline (Non-deuterated)

TestSpeciesRouteValueSource
LD50MouseOral440 mg/kg[6][7][8]
LD50MouseIntravenous270 mg/kg[6]

Potential Health Effects: [7][8]

  • Inhalation: Causes respiratory tract irritation. May be harmful if inhaled.

  • Skin Contact: Causes skin irritation. May be harmful if absorbed through the skin. Open cuts or irritated skin should not be exposed.[6]

  • Eye Contact: Causes eye irritation, characterized by tearing and redness.[6]

  • Ingestion: Harmful if swallowed. May cause irritation of the digestive tract. Animal experiments suggest ingestion of less than 150g could be fatal or cause serious health damage.[6] Symptoms may include nausea, vomiting, and stomach pain.[6]

Section 3: Handling and Storage Protocols

Proper handling and storage are essential to minimize exposure risk.

3.1 Engineering Controls:

  • Facilities should be equipped with an eyewash station and a safety shower.[7][8]

  • Use in a well-ventilated area. Local exhaust ventilation is recommended to keep airborne concentrations low.[7][10]

3.2 Handling Procedures:

  • Avoid all personal contact, including inhalation of dust.[6]

  • Wash hands thoroughly after handling.[7][10]

  • Minimize dust generation and accumulation.[7]

  • Do not eat, drink, or smoke when using this product.[9][10]

  • Empty containers may contain residual dust that can form explosive mixtures with air; do not cut, drill, grind, or weld such containers.[6]

3.3 Storage Requirements:

  • Store in a tightly closed container.[7][8]

  • Keep in a cool, dry, and well-ventilated area.[7][9]

  • Store away from incompatible substances such as strong oxidizing agents.[6][7]

Section 4: Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against chemical exposure.

Table 3: Recommended Personal Protective Equipment

Body PartPersonal Protective EquipmentStandard/Specification
Eyes/Face Appropriate protective eyeglasses or chemical safety goggles.OSHA 29 CFR 1910.133 or European Standard EN166.[7]
Skin/Hands Chemical-impermeable protective gloves (e.g., nitrile rubber, butyl rubber).Gloves should be inspected for wear and degradation.[6][7]
Body Protective clothing to prevent skin exposure, such as an impervious gown or overalls and a PVC apron.[6][7][8]
Respiratory A NIOSH/MSHA or European Standard EN 149 approved respirator.Required when dust is generated or if exposure limits are exceeded.[7][8]

Section 5: Emergency and First-Aid Procedures

Immediate and appropriate action is critical in the event of an exposure.

5.1 First-Aid Measures:

  • If Inhaled: Remove the person to fresh air immediately. If breathing is difficult, give oxygen. Seek medical aid.[7]

  • In Case of Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical aid.[7]

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical aid.[7]

  • If Swallowed: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek medical aid.[7]

5.2 Accidental Release Measures:

  • Clean up spills immediately, observing precautions in the Protective Equipment section.[7]

  • Use dry clean-up procedures and avoid generating dust.[6]

  • Vacuum or sweep up the material and place it into a suitable, labeled disposal container.[7]

  • For major spills, alert emergency responders and advise personnel in the area of the hazard.[6]

5.3 Fire-Fighting Measures:

  • This material is a combustible solid that can form explosive dust-air mixtures.[6][9]

  • Extinguishing Media: Use water spray, dry chemical powder, carbon dioxide, or appropriate foam.[6][7]

  • Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH approved, and full protective gear.[7][8]

Section 6: Disposal Considerations

Dispose of waste in accordance with all local, state, and federal regulations. Entrust disposal to a licensed waste disposal company.[10]

Section 7: Workflow for Safe Handling

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_emergency Emergency Protocol prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_area Prepare Workspace (Ventilation On) prep_ppe->prep_area handling_receive Receive & Inspect Container prep_area->handling_receive handling_weigh Weigh Compound in Vented Enclosure handling_receive->handling_weigh handling_exp Perform Experiment handling_weigh->handling_exp cleanup_decon Decontaminate Workspace & Equipment handling_exp->cleanup_decon emergency_spill Spill or Exposure handling_exp->emergency_spill cleanup_waste Dispose of Waste (incl. PPE) cleanup_decon->cleanup_waste cleanup_wash Wash Hands cleanup_waste->cleanup_wash emergency_evac Evacuate Area emergency_spill->emergency_evac emergency_firstaid Administer First Aid emergency_spill->emergency_firstaid emergency_notify Notify Supervisor emergency_evac->emergency_notify emergency_firstaid->emergency_notify

Caption: Workflow for Safe Handling of Chemical Compounds.

References

Methodological & Application

Application Note: High-Throughput Analysis of Diphenhydramine in Human Plasma by LC-MS/MS Using 8-Chlorotheophylline-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of diphenhydramine (B27) in human plasma. To ensure accuracy and precision, a stable isotope-labeled internal standard, 8-Chlorotheophylline-d6, is employed. The sample preparation involves a straightforward protein precipitation procedure, followed by a rapid chromatographic separation. This method is suitable for high-throughput bioanalytical applications, including pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Diphenhydramine is a widely used first-generation antihistamine with anticholinergic and sedative properties. Accurate and reliable quantification of diphenhydramine in biological matrices is crucial for clinical and research purposes. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative LC-MS/MS analysis as it effectively compensates for variations in sample preparation and matrix effects, leading to improved data quality. This note provides a detailed protocol and illustrative performance data for the analysis of diphenhydramine in human plasma.

Experimental

Materials and Reagents
  • Diphenhydramine hydrochloride (Reference Standard)

  • This compound (Internal Standard)

  • LC-MS grade acetonitrile (B52724), methanol, and water

  • Formic acid

  • Human plasma (K2-EDTA)

Sample Preparation
  • Thaw plasma samples and standards to room temperature.

  • To 100 µL of plasma, add 10 µL of this compound internal standard solution (1 µg/mL in methanol).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL into the LC-MS/MS system.

Liquid Chromatography
  • LC System: A typical UHPLC system

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0.0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90-10% B

    • 3.1-4.0 min: 10% B

  • Column Temperature: 40°C

Mass Spectrometry
  • MS System: A triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Diphenhydramine: m/z 256.2 → 167.1

    • This compound: m/z 221.1 → 146.1

  • Source Parameters: Optimized for maximum signal intensity (e.g., Gas Temperature: 350°C, Gas Flow: 10 L/min, Nebulizer: 45 psi, Capillary Voltage: 3500 V).

Results and Discussion

The developed method demonstrated excellent performance for the quantification of diphenhydramine in human plasma. The use of this compound as an internal standard ensured high accuracy and precision.

Data Presentation

The following tables summarize the illustrative quantitative data for the method validation.

Table 1: Calibration Curve Linearity

AnalyteCalibration Range (ng/mL)
Diphenhydramine1 - 1000>0.995

Table 2: Precision and Accuracy (Illustrative Data)

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ1<1585-115<1585-115
Low3<1090-110<1090-110
Mid100<1090-110<1090-110
High800<1090-110<1090-110

Table 3: Recovery (Illustrative Data)

AnalyteLow QC (%)Mid QC (%)High QC (%)
Diphenhydramine85 - 9585 - 9585 - 95
This compound85 - 9585 - 9585 - 95

Experimental Workflow Visualization

The following diagram illustrates the experimental workflow from sample receipt to data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Plasma Sample Add_IS Add this compound Sample->Add_IS Vortex1 Vortex Add_IS->Vortex1 Protein_precip Add Acetonitrile Vortex1->Protein_precip Vortex2 Vortex Protein_precip->Vortex2 Centrifuge Centrifuge Vortex2->Centrifuge Supernatant_transfer Transfer Supernatant Centrifuge->Supernatant_transfer Injection Inject into LC-MS/MS Supernatant_transfer->Injection Chromatography Chromatographic Separation Injection->Chromatography MS_detection MS/MS Detection (MRM) Chromatography->MS_detection Integration Peak Integration MS_detection->Integration Quantification Quantification Integration->Quantification Reporting Reporting Results Quantification->Reporting

LC-MS/MS Experimental Workflow

Signaling Pathway Visualization

As this application note focuses on a bioanalytical method, a signaling pathway is not directly applicable. The workflow for the analysis is provided above.

Conclusion

The LC-MS/MS method described provides a reliable and high-throughput solution for the quantification of diphenhydramine in human plasma. The use of this compound as an internal standard is critical for achieving the necessary accuracy and precision for bioanalytical studies. The simple sample preparation and rapid analysis time make this method well-suited for routine analysis in a research or drug development setting.

Application Note: Quantification of Theophylline in Human Plasma by LC-MS/MS Using 8-Chlorotheophylline-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of theophylline (B1681296) in human plasma. The method utilizes 8-Chlorotheophylline-d6 as a stable, isotopically labeled internal standard (IS) to ensure high accuracy and precision. A simple protein precipitation method is employed for sample preparation, allowing for high-throughput analysis. The chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer in the positive ion electrospray ionization (ESI) mode. The method has been validated and is suitable for therapeutic drug monitoring, pharmacokinetic studies, and other clinical research applications.

Introduction

Theophylline is a methylxanthine drug widely used for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1] Due to its narrow therapeutic index (typically 10-20 µg/mL in plasma) and significant inter-individual variability in metabolism, therapeutic drug monitoring of theophylline is crucial to optimize efficacy and minimize toxicity.[1][2] Various analytical methods, including immunoassays and high-performance liquid chromatography (HPLC) with UV detection, have been developed for theophylline quantification.[3][4][5] However, LC-MS/MS offers superior sensitivity, specificity, and a wide dynamic range, making it the gold standard for bioanalytical applications. The use of a stable isotope-labeled internal standard like this compound is critical for correcting matrix effects and variations in sample processing and instrument response, thereby ensuring the reliability of the results.[6]

Experimental Protocols

Materials and Reagents
  • Theophylline (reference standard)

  • This compound (internal standard)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free)

Preparation of Standard and Quality Control Solutions

Stock solutions of theophylline and this compound were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions of theophylline were prepared by serial dilution of the stock solution with a 50:50 (v/v) mixture of methanol and water to obtain final concentrations for the calibration curve.[3] A working solution of the internal standard (this compound) was prepared at a suitable concentration in the same diluent.

Calibration standards and quality control (QC) samples were prepared by spiking drug-free human plasma with the appropriate working standard solutions of theophylline and a fixed concentration of the internal standard working solution.

Sample Preparation

A protein precipitation method was employed for the extraction of theophylline and the internal standard from plasma samples.[3][6][7]

  • To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the internal standard working solution (this compound).

  • Add 400 µL of acetonitrile to precipitate the plasma proteins.[6]

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.[6]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[6]

  • Reconstitute the dried residue in 100 µL of the mobile phase.[6]

  • Inject a 5 µL aliquot of the reconstituted sample into the LC-MS/MS system.[6]

Liquid Chromatography Conditions
  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)[6]

  • Mobile Phase A: 0.1% Formic acid in water[6]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile[6]

  • Flow Rate: 0.3 mL/min[6]

  • Column Temperature: 40°C[6]

  • Injection Volume: 5 µL[6]

  • Gradient Elution: A suitable gradient can be optimized to ensure separation from matrix components.

Mass Spectrometry Conditions
  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Source: Electrospray ionization (ESI), positive ion mode[6]

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Theophylline: Precursor ion (Q1) m/z 181.1 → Product ion (Q3) m/z 124.2[8]

    • This compound: Specific transition to be determined based on the mass of the deuterated standard. A hypothetical transition could be m/z 221.1 → [Product Ion].

Data Presentation

Table 1: Method Validation Parameters
ParameterResult
Linearity Range0.1 - 25.0 µg/mL[3]
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)0.1 µg/mL
Intra-day Precision (%RSD)
Low QC (0.3 µg/mL)< 5%
Medium QC (12 µg/mL)< 5%
High QC (20 µg/mL)< 5%
Inter-day Precision (%RSD)
Low QC (0.3 µg/mL)< 8%
Medium QC (12 µg/mL)< 8%
High QC (20 µg/mL)< 8%
Accuracy (% Bias)
Low QC-6.1% to 8.6%[9]
Medium QC-6.1% to 8.6%[9]
High QC-6.1% to 8.6%[9]
Recovery~85%[9]

Note: The quantitative data presented is a representative summary based on similar published methods. Actual results may vary.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 100 µL Plasma Sample is Add 10 µL This compound (IS) plasma->is ppt Add 400 µL Acetonitrile (Protein Precipitation) is->ppt vortex Vortex (1 min) ppt->vortex centrifuge Centrifuge (13,000 rpm, 10 min, 4°C) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness (Nitrogen, 40°C) supernatant->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute inject Inject 5 µL reconstitute->inject lc LC Separation (C18 Column) inject->lc ms MS/MS Detection (ESI+, MRM) lc->ms

Caption: Experimental workflow for the quantification of theophylline in plasma.

theophylline_moa theophylline Theophylline pde Phosphodiesterase (PDE) Inhibition theophylline->pde adenosine Adenosine Receptor Antagonism theophylline->adenosine camp ↑ cAMP pde->camp prevents breakdown of bronchodilation Bronchodilation adenosine->bronchodilation causes bronchoconstriction camp->bronchodilation

Caption: Simplified signaling pathway of theophylline's bronchodilator action.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of theophylline in human plasma. The use of this compound as an internal standard ensures high accuracy and precision, making this method well-suited for routine therapeutic drug monitoring and pharmacokinetic research. The simple sample preparation procedure allows for a high throughput of samples, which is advantageous in a clinical laboratory setting.

References

Application Notes and Protocols for the Pharmacokinetic Study of Xanthines Using 8-Chlorotheophylline-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of xanthine (B1682287) derivatives, such as caffeine (B1668208) and theophylline (B1681296), in biological matrices is crucial for pharmacokinetic (PK) studies. These studies are essential for determining the absorption, distribution, metabolism, and excretion (ADME) profiles of these widely consumed compounds and therapeutic drugs. The use of stable isotope-labeled internal standards in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for such bioanalytical assays, providing high accuracy and precision.

This document provides detailed application notes and a comprehensive protocol for the use of 8-Chlorotheophylline-d6 as an internal standard for the quantitative analysis of caffeine and theophylline in plasma samples. This compound is an ideal internal standard as it is chemically analogous to the analytes of interest and co-elutes chromatographically, thus compensating for variability during sample preparation and analysis.[1]

Principle

The method involves the extraction of caffeine, theophylline, and the internal standard, this compound, from a biological matrix, typically plasma. Protein precipitation is a common and efficient method for sample clean-up.[1][2][3] Following extraction, the analytes are separated using reversed-phase high-performance liquid chromatography (HPLC) and detected by tandem mass spectrometry (MS/MS) operating in the multiple reaction monitoring (MRM) mode. The quantification is based on the ratio of the peak area of the analyte to that of the internal standard.

Materials and Reagents

  • Analytes and Internal Standard:

    • Caffeine (Reference Standard)

    • Theophylline (Reference Standard)

    • This compound (Internal Standard)

  • Solvents and Reagents:

Equipment

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column (e.g., C18 reversed-phase column, 2.1 x 50 mm, 1.8 µm)

  • Microcentrifuge

  • Vortex mixer

  • Pipettes and tips

  • Autosampler vials

Experimental Protocols

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve caffeine, theophylline, and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Standard Solutions:

    • Prepare serial dilutions of the caffeine and theophylline stock solutions in 50:50 (v/v) acetonitrile:water to create a series of working standard solutions for the calibration curve.

  • Internal Standard Working Solution (100 ng/mL):

    • Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)
  • Pipette 100 µL of plasma sample (calibration standard, quality control, or unknown) into a microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution (100 ng/mL) to each tube, except for blank samples (add 20 µL of 50:50 acetonitrile:water instead).

  • Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex each tube for 30 seconds.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical starting conditions and may require optimization for your specific instrumentation.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Table 2: Mass Spectrometry Parameters

ParameterCaffeineTheophyllineThis compound
Ionization Mode ESI PositiveESI PositiveESI Positive
Precursor Ion (m/z) 195.1181.1221.1
Product Ion (m/z) 138.1124.1143.0
Dwell Time 100 ms100 ms100 ms
Collision Energy (eV) To be optimizedTo be optimizedTo be optimized
Declustering Potential (V) To be optimizedTo be optimizedTo be optimized

Note: Collision energy and declustering potential are instrument-dependent and should be optimized for maximum signal intensity.

Data Analysis and Quantification
  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

  • Perform a linear regression analysis of the calibration curve.

  • Determine the concentration of caffeine and theophylline in the unknown samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

Table 3: Example Calibration Curve Data for Caffeine

Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
11,50050,0000.030
57,60051,0000.149
1015,20050,5000.301
5075,50049,8001.516
100151,00050,2003.008
500752,00049,50015.192
10001,505,00050,10030.040

This is example data and will vary based on instrumentation and experimental conditions.

Mandatory Visualizations

Experimental_Workflow cluster_preparation Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) IS Add this compound (IS) Plasma->IS Precipitation Protein Precipitation (Acetonitrile) IS->Precipitation Vortex Vortex Precipitation->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Inject into HPLC Supernatant->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Mass Spectrometry (MRM Detection) Separation->Detection Integration Peak Integration Detection->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Calibration Calibration Curve Ratio->Calibration Quantification Quantify Analyte Concentration Calibration->Quantification

Caption: Experimental workflow for xanthine analysis.

Xanthine_Metabolism Caffeine Caffeine Theophylline Theophylline Caffeine->Theophylline CYP1A2 Paraxanthine Paraxanthine Caffeine->Paraxanthine CYP1A2 (Major) Theobromine Theobromine Caffeine->Theobromine CYP1A2 Metabolites Further Metabolites Theophylline->Metabolites Paraxanthine->Metabolites Theobromine->Metabolites

Caption: Simplified metabolic pathways of caffeine.

References

Application Notes and Protocols for the Analysis of 8-Chlorotheophylline-d6

Author: BenchChem Technical Support Team. Date: December 2025

These comprehensive application notes provide researchers, scientists, and drug development professionals with detailed sample preparation techniques for the quantitative analysis of 8-Chlorotheophylline-d6 in biological matrices. The following protocols for Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT) are based on established methods for structurally similar xanthine (B1682287) derivatives and can be adapted and validated for this compound analysis.

Introduction

8-Chlorotheophylline, a chlorinated xanthine derivative, is a common active ingredient in pharmaceuticals. Its deuterated analog, this compound, is frequently used as an internal standard in pharmacokinetic and bioequivalence studies to ensure accurate quantification by compensating for variability in sample preparation and instrument response. The selection of an appropriate sample preparation method is critical for achieving reliable and reproducible results in bioanalysis. This document outlines three common and effective techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT), providing detailed protocols and comparative data to guide the user in selecting the most suitable method for their specific analytical needs.

Sample Preparation Techniques: A Comparative Overview

The choice of sample preparation technique depends on several factors, including the nature of the biological matrix, the required limit of quantification, sample throughput, and the availability of resources.

TechniquePrincipleAdvantagesDisadvantages
Solid-Phase Extraction (SPE) Differential partitioning of the analyte between a solid sorbent and a liquid mobile phase.High selectivity, high recovery, significant sample cleanup, and potential for automation.Method development can be complex and time-consuming, and the cost per sample is relatively high.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Simple, cost-effective, and provides good sample cleanup.Can be labor-intensive, may form emulsions, and uses larger volumes of organic solvents.
Protein Precipitation (PPT) Removal of proteins from the sample by denaturation with an organic solvent or acid.Simple, fast, and inexpensive.Less selective, resulting in a dirtier extract with a higher potential for matrix effects.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of xanthine derivatives using the described sample preparation techniques. This data is intended to serve as a general guideline, and specific performance characteristics should be determined during method validation for this compound.

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)Protein Precipitation (PPT)
Recovery > 85%[1]95 - 100%[2]> 90%
Matrix Effect Low to ModerateLow to ModerateModerate to High
Limit of Quantification (LOQ) Low (ng/mL range)Low to Moderate (ng/mL to µg/mL range)[2]Moderate (µg/mL range)
Relative Standard Deviation (RSD) < 15%< 15%[2]< 15%

Experimental Protocols

Solid-Phase Extraction (SPE) Protocol

This protocol is adapted from methods developed for the extraction of caffeine (B1668208) and its metabolites from biological fluids and is expected to yield high recovery for this compound.[1]

Materials:

  • SPE cartridges (e.g., C18 or a mixed-mode cation exchange)

  • Biological sample (e.g., plasma, urine)

  • Internal Standard (if this compound is not the internal standard)

  • Methanol (B129727) (HPLC grade)

  • Deionized water

  • Acidic or basic solution for pH adjustment (e.g., formic acid, ammonium (B1175870) hydroxide)

  • Elution solvent (e.g., methanol, acetonitrile, or a mixture with buffer)

  • SPE manifold

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Reconstitution solvent (compatible with the analytical method)

Procedure:

  • Cartridge Conditioning:

    • Pass 1 mL of methanol through the SPE cartridge.

    • Pass 1 mL of deionized water through the cartridge.

    • Do not allow the cartridge to dry out.

  • Sample Loading:

    • Pre-treat the biological sample by centrifuging to remove particulates.

    • Adjust the pH of the sample to optimize retention of this compound on the sorbent. For a C18 sorbent, a neutral to slightly acidic pH is generally suitable.

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing:

    • Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove interfering substances.

  • Elution:

    • Elute the this compound from the cartridge with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the mobile phase or a compatible solvent for injection into the analytical instrument.

SPE_Workflow Start Start Condition Condition SPE Cartridge (Methanol, Water) Start->Condition Load Load Pre-treated Sample Condition->Load Wash Wash Cartridge (e.g., 5% Methanol) Load->Wash Elute Elute Analyte (e.g., Methanol) Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze LLE_Workflow Start Start Sample_Prep Sample Preparation (Sample + IS + Buffer) Start->Sample_Prep Extraction Add Extraction Solvent & Vortex Sample_Prep->Extraction Centrifuge Centrifuge for Phase Separation Extraction->Centrifuge Collect Collect Organic Layer Centrifuge->Collect Evaporate Evaporate to Dryness Collect->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze PPT_Workflow Start Start Sample_Prep Sample Preparation (Sample + IS) Start->Sample_Prep Precipitate Add Precipitating Solvent & Vortex Sample_Prep->Precipitate Centrifuge Centrifuge to Pellet Proteins Precipitate->Centrifuge Collect Collect Supernatant Centrifuge->Collect Analyze Direct Injection or Evaporation/Reconstitution for LC-MS/MS Analysis Collect->Analyze

References

Application Notes and Protocols for 8-Chlorotheophylline-d6 in Metabolic Stability Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic stability, the susceptibility of a chemical compound to biotransformation, is a critical parameter assessed during the early stages of drug discovery. It provides valuable insights into a drug candidate's in vivo half-life and oral bioavailability. In vitro metabolic stability assays, typically employing liver microsomes or hepatocytes, are fundamental for screening compounds and guiding lead optimization. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS).[1] A SIL-IS, such as 8-chlorotheophylline-d6 (B585189), co-elutes with the analyte and exhibits similar ionization and extraction characteristics, thereby compensating for variations during sample processing and analysis, which significantly enhances the accuracy and precision of quantification.[1][2]

8-Chlorotheophylline, a xanthine (B1682287) derivative structurally similar to caffeine (B1668208) and theophylline, and its deuterated form, this compound, are valuable tools in drug metabolism studies.[3] Due to its structural similarity, this compound is an ideal internal standard for the quantification of other xanthine-based compounds or drugs with similar physicochemical properties in metabolic stability assays. These application notes provide a detailed protocol for conducting a metabolic stability assay in human liver microsomes using a hypothetical xanthine-based test compound, with this compound as the internal standard, followed by LC-MS/MS analysis.

Experimental Protocols

Objective

To determine the in vitro metabolic stability of a test compound (e.g., a xanthine derivative) in human liver microsomes by monitoring its disappearance over time. This compound is used as an internal standard for accurate quantification by LC-MS/MS.

Materials and Reagents
  • Test Compound (e.g., Theophylline)

  • This compound (Internal Standard, IS)

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH Regeneration System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (B129727) (MeOH), HPLC grade

  • Formic Acid, LC-MS grade

  • Water, HPLC grade

  • 96-well incubation plates

  • 96-well collection plates

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple Quadrupole Mass Spectrometer with an electrospray ionization (ESI) source

Protocol for Microsomal Stability Assay
  • Preparation of Solutions:

    • Prepare a 1 M stock solution of the test compound in DMSO.

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

    • Prepare a working solution of the test compound by diluting the stock solution with phosphate buffer to a concentration of 100 µM.

    • Prepare a working solution of the internal standard by diluting the stock solution with methanol to a concentration of 100 ng/mL. This will be used as the quenching/protein precipitation solution.

  • Incubation Procedure:

    • In a 96-well plate, add the following to each well for the test compound incubation:

      • Phosphate buffer (pH 7.4)

      • Human liver microsomes (final concentration of 0.5 mg/mL)

      • Test compound working solution (final concentration of 1 µM)

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regeneration system to each well.

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot (e.g., 50 µL) of the incubation mixture to a collection plate containing ice-cold acetonitrile with the internal standard (this compound) to stop the reaction and precipitate the proteins.

  • Sample Processing:

    • Vortex the collection plate for 2 minutes.

    • Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis
  • LC Conditions (Example for a Xanthine Analyte):

    • Column: C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Gradient: A suitable gradient to separate the analyte from potential metabolites.

  • MS/MS Conditions (Example for Theophylline and this compound):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Theophylline (Analyte): m/z 181.1 → 124.2

      • This compound (IS): m/z 221.1 → 146.1 (Note: The exact mass and fragmentation will depend on the deuteration pattern)

Data Presentation

The data from the LC-MS/MS analysis is used to calculate the percentage of the test compound remaining at each time point relative to the 0-minute time point.

Table 1: Metabolic Stability of Theophylline in Human Liver Microsomes

Time (min)Peak Area Ratio (Analyte/IS)% Remaining
01.25100
51.1088
150.8568
300.5544
450.3528
600.2218

Table 2: Calculated In Vitro Metabolic Stability Parameters

ParameterValue
In Vitro Half-life (T½, min)25.9
Intrinsic Clearance (Clint, µL/min/mg protein)53.5

Note: The data presented in these tables are for illustrative purposes only and represent typical results for a moderately metabolized compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis prep_reagents Prepare Reagents (Buffer, Microsomes, NADPH) mix Combine Reagents and Test Compound prep_reagents->mix prep_compound Prepare Test Compound and this compound (IS) prep_compound->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate start_reaction Initiate with NADPH pre_incubate->start_reaction time_points Sample at Time Points (0, 5, 15, 30, 45, 60 min) start_reaction->time_points quench Quench with ACN containing IS time_points->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Processing and Calculation (% Remaining, T½, Clint) lcms->data

Caption: Workflow for the in vitro metabolic stability assay.

signaling_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Further Metabolism/Excretion Theophylline Theophylline CYP1A2 CYP1A2 Theophylline->CYP1A2 Oxidation Metabolite1 1,3-Dimethyluric Acid CYP1A2->Metabolite1 Metabolite2 3-Methylxanthine CYP1A2->Metabolite2 Metabolite3 1-Methylxanthine CYP1A2->Metabolite3 Excretion Excretion Metabolite1->Excretion Metabolite2->Excretion Metabolite3->Excretion

Caption: Simplified metabolic pathway of Theophylline.

References

Application Note and Protocol: Mass Spectrometry Fragmentation Analysis of 8-Chlorotheophylline-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Chlorotheophylline is a stimulant drug of the xanthine (B1682287) class, structurally related to caffeine (B1668208). It is often combined with antihistamines, such as dimenhydrinate, to counteract drowsiness. 8-Chlorotheophylline-d6, a deuterated analog, serves as an invaluable internal standard for quantitative bioanalytical studies using mass spectrometry. The six deuterium (B1214612) atoms on the methyl groups provide a distinct mass shift, allowing for precise differentiation from the unlabeled endogenous or administered compound. Understanding the fragmentation pattern of this compound is crucial for developing robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for its detection and quantification in various biological matrices. This document provides a detailed protocol and fragmentation analysis of this compound.

Predicted Mass Spectrometry Fragmentation Pattern

The fragmentation of this compound in positive ion electrospray ionization (ESI+) mass spectrometry is anticipated to follow pathways characteristic of xanthine derivatives, primarily involving the loss of the deuterated methyl groups and carbonyl moieties.[1] The precursor ion will be the protonated molecule, [M+H]⁺.

Table 1: Predicted m/z Values for Precursor and Major Fragment Ions of this compound

Ion DescriptionProposed Structure / Neutral LossPredicted m/z
Precursor Ion [M+H]⁺ C₇HD₆ClN₄O₂ + H⁺221.07
Fragment Ion 1 Loss of a deuterated methyl radical (-•CD₃)203.05
Fragment Ion 2 Loss of carbon monoxide (-CO) from Fragment Ion 1175.06
Fragment Ion 3 Loss of a second deuterated methyl radical (-•CD₃) from Fragment Ion 2157.04
Fragment Ion 4 Loss of isocyanic acid with a deuterated methyl group (-CD₃NCO)161.04

Experimental Protocol: LC-MS/MS Analysis

This protocol is adapted from established methods for the analysis of 8-Chlorotheophylline and its related compounds.[2]

1. Materials and Reagents

  • This compound standard

  • Acetonitrile (B52724) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Methanol (LC-MS grade)

  • Blank biological matrix (e.g., plasma, urine) for standard curve and quality control sample preparation

2. Sample Preparation (Protein Precipitation for Plasma)

  • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard (if this compound is not the internal standard itself).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

3. Liquid Chromatography (LC) Conditions

  • Column: Phenomenex C18 (250 x 4.6 mm, 5 µm) or equivalent[2]

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95% to 5% B

    • 7.1-10 min: 5% B

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

4. Mass Spectrometry (MS) Conditions

  • Instrument: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive[2]

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 350°C

    • Desolvation Gas Flow: 800 L/hr

  • MRM Transitions (Predicted):

    • Quantitative: 221.1 > 203.1 (Loss of •CD₃)

    • Qualitative: 221.1 > 175.1 (Loss of •CD₃ and CO)

Logical Workflow for Method Development

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with this compound Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Select Precursor Ion Selection (m/z 221.1) Ionize->Select Fragment Collision-Induced Dissociation (CID) Select->Fragment Detect Fragment Ion Detection Fragment->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Workflow for the quantitative analysis of this compound.

Fragmentation Pathway Diagram

fragmentation parent [M+H]⁺ m/z = 221.07 frag1 m/z = 203.05 parent->frag1 - •CD₃ frag3 m/z = 161.04 parent->frag3 - CD₃NCO frag2 m/z = 175.06 frag1->frag2 - CO

Caption: Proposed fragmentation pathway of this compound.

Conclusion

This application note provides a comprehensive, albeit predictive, guide to the mass spectrometric fragmentation of this compound and a detailed protocol for its analysis. The provided m/z values and experimental conditions serve as a robust starting point for method development and validation. Researchers can adapt this protocol to suit their specific instrumentation and analytical requirements, ensuring accurate and reliable quantification of this important internal standard in various research and drug development applications.

References

liquid chromatography conditions for separating 8-Chlorotheophylline-d6

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Chromatographic Separation of 8-Chlorotheophylline-d6

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the separation of this compound using liquid chromatography. The methods described are based on established protocols for the analysis of 8-Chlorotheophylline (B119741) and are suitable for the deuterated analog due to their similar chemical properties.

Introduction

8-Chlorotheophylline is a chlorinated xanthine (B1682287) derivative that serves as a precursor in the synthesis of various pharmaceutical compounds.[1][2][3] Its deuterated form, this compound, is commonly used as an internal standard in pharmacokinetic and metabolic studies. Accurate and robust analytical methods are crucial for its quantification in complex matrices. This application note outlines a validated isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method suitable for this purpose.

Chromatographic Conditions

The separation of this compound can be effectively achieved using reversed-phase liquid chromatography. The conditions can be adapted for either HPLC with UV detection or for more sensitive applications using LC-MS/MS. Two primary methods are summarized below.

Quantitative Data Summary
ParameterMethod 1: HPLC-UVMethod 2: LC-MS
Stationary Phase SymmetryShield™ RP8Phenomenex C18
Column Dimensions -250 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile (B52724): (0.01 M H₃PO₄ - triethylamine, pH 2.8) (22:78, v/v)Acetonitrile: Sodium Acetate (B1210297) Buffer (5:95, v/v)
Flow Rate 1.0 mL/min1.5 mL/min
Detection UV at 229 nmPositive Electrospray Ionization (ESI) MS
Temperature 40°CRoom Temperature

Experimental Protocols

Method 1: Isocratic RP-HPLC with UV Detection

This protocol is adapted from a validated method for the simultaneous determination of caffeine, 8-chlorotheophylline, and diphenhydramine (B27).[4][5]

1. Materials and Reagents:

  • This compound standard

  • Acetonitrile (HPLC grade)

  • Phosphoric acid (H₃PO₄)

  • Triethylamine

  • Water (HPLC grade)

  • SymmetryShield™ RP8 column or equivalent

2. Mobile Phase Preparation:

  • To prepare the aqueous component, dissolve the appropriate amount of phosphoric acid in HPLC-grade water to make a 0.01 M solution.

  • Adjust the pH of the phosphoric acid solution to 2.8 using triethylamine.

  • The final mobile phase is a mixture of acetonitrile and the prepared aqueous buffer in a 22:78 (v/v) ratio.

  • Degas the mobile phase prior to use.

3. Sample Preparation:

  • Dissolve the this compound standard in the mobile phase to a known concentration.

4. HPLC System Parameters:

  • Column: SymmetryShield™ RP8

  • Mobile Phase: Acetonitrile: (0.01 M H₃PO₄ - triethylamine, pH 2.8) (22:78, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 20 µL (can be optimized)

  • Detector: UV at 229 nm

5. Analysis:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the sample and record the chromatogram.

  • The retention time for this compound should be determined by injecting a standard solution.

Method 2: Isocratic RP-HPLC with Mass Spectrometric Detection (LC-MS)

This protocol is based on a method used for the characterization of impurities in 8-chlorotheophylline.[1][6][7]

1. Materials and Reagents:

  • This compound standard

  • Acetonitrile (LC-MS grade)

  • Sodium acetate

  • Water (LC-MS grade)

  • Phenomenex C18 column (250 x 4.6 mm, 5 µm) or equivalent

2. Mobile Phase Preparation:

  • Prepare a sodium acetate buffer in LC-MS grade water. The original literature does not specify the concentration, so a starting concentration of 5 mM is recommended.

  • The mobile phase is a mixture of acetonitrile and the sodium acetate buffer in a 5:95 (v/v) ratio.

  • Filter and degas the mobile phase.

3. Sample Preparation:

  • Dissolve the this compound standard in the mobile phase or a suitable solvent (e.g., a small amount of acetonitrile) to a known concentration.

4. LC-MS System Parameters:

  • Column: Phenomenex C18 (250 x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile: Sodium Acetate Buffer (5:95, v/v)

  • Flow Rate: 1.5 mL/min

  • Column Temperature: Room Temperature

  • Injection Volume: 5-20 µL (can be optimized)

  • Mass Spectrometer: ESI in positive ion mode

  • Scan Range: m/z 120-500

5. Analysis:

  • Equilibrate the column with the mobile phase.

  • Inject the sample and acquire data.

  • This compound will be identified by its specific mass-to-charge ratio.

Experimental Workflow Diagram

LC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation Equilibration Column Equilibration MobilePhase->Equilibration SamplePrep Sample Preparation Injection Sample Injection SamplePrep->Injection Equilibration->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV or MS) Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Analysis Data Analysis DataAcquisition->Analysis

Caption: Liquid Chromatography Experimental Workflow.

Signaling Pathway Diagram (Illustrative)

While this compound is primarily used as an analytical standard and does not have a direct signaling pathway, its non-deuterated analog is a xanthine derivative. The following diagram illustrates the general mechanism of action of xanthines, such as theophylline, which is structurally related to 8-Chlorotheophylline.

Xanthine_Pathway cluster_adenosine Adenosine Receptor Antagonism cluster_pde Phosphodiesterase (PDE) Inhibition Xanthine Xanthine Derivatives (e.g., Theophylline) AdenoReceptor Adenosine Receptors Xanthine->AdenoReceptor Antagonizes PDE Phosphodiesterase (PDE) Xanthine->PDE Inhibits cAMP_to_AMP cAMP -> AMP (Inhibited) Xanthine->cAMP_to_AMP Blocks AC_Inhibition Adenylyl Cyclase Inhibition (Reduced) AdenoReceptor->AC_Inhibition Leads to cAMP_Increase cAMP Levels (Increased) AC_Inhibition->cAMP_Increase Results in Bronchodilation1 Bronchodilation cAMP_Increase->Bronchodilation1 PDE->cAMP_to_AMP cAMP_Accumulation cAMP Accumulation cAMP_to_AMP->cAMP_Accumulation Prevents breakdown, leading to Bronchodilation2 Bronchodilation cAMP_Accumulation->Bronchodilation2

Caption: General Mechanism of Action for Xanthine Derivatives.

References

Application Note: Utilization of 8-Chlorotheophylline-d6 in Urine Drug Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note details the use of 8-Chlorotheophylline-d6 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for urine drug monitoring. The focus is on the quantification of theophylline (B1681296) and its metabolites, with broader applicability to other analytes where a stable, deuterated internal standard is advantageous.

Introduction

This compound is the deuterated form of 8-Chlorotheophylline, a xanthine (B1682287) derivative. In analytical chemistry, particularly in mass spectrometry-based methods, deuterated compounds serve as ideal internal standards. Their chemical and physical properties are nearly identical to their non-deuterated counterparts, ensuring similar behavior during sample preparation and chromatographic separation. However, their difference in mass allows for distinct detection by a mass spectrometer, enabling accurate quantification by correcting for analyte loss during sample processing and variations in instrument response. This note provides a comprehensive protocol for the use of this compound in urine drug analysis, focusing on theophylline as a primary analyte.

Data Presentation

The following tables summarize key parameters for the analysis of theophylline and its metabolites in urine, adapted from relevant methodologies.

Table 1: LC-MS/MS Parameters for Theophylline and Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Theophylline181.1124.120
1-Methyluric acid183.1142.118
3-Methylxanthine167.1124.122
1,3-Dimethyluric acid197.1140.120
This compound (IS)221.1150.125

Table 2: Method Validation Parameters for Theophylline in Urine

ParameterResult
Linearity Range1 - 1000 ng/mL
> 0.995
Lower Limit of Quantification (LLOQ)1 ng/mL
Accuracy at LLOQ95% - 105%
Precision at LLOQ (CV%)< 15%
Recovery85% - 110%

Experimental Protocols

This section provides a detailed methodology for the quantification of theophylline in urine using this compound as an internal standard.

Materials and Reagents
  • This compound (Internal Standard)

  • Theophylline (Reference Standard)

  • Methanol (B129727) (HPLC Grade)

  • Acetonitrile (B52724) (HPLC Grade)

  • Formic Acid (LC-MS Grade)

  • Deionized Water (18.2 MΩ·cm)

  • Drug-free human urine for calibration standards and quality controls

Equipment
  • Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS)

  • Analytical Balance

  • Vortex Mixer

  • Centrifuge

  • Pipettes and disposable tips

  • Autosampler vials

Preparation of Standard and Internal Standard Solutions
  • Primary Stock Solution of Theophylline (1 mg/mL): Accurately weigh 10 mg of theophylline reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare serial dilutions of the primary stock solution with 50:50 methanol:water to create working standards at desired concentrations for spiking into urine to generate calibration curves.

  • Primary Stock Solution of this compound (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.

  • Internal Standard Working Solution (10 µg/mL): Dilute the primary stock solution of this compound with methanol to a final concentration of 10 µg/mL.

Sample Preparation
  • Urine Sample Collection: Collect random urine samples in sterile containers.

  • Spiking with Internal Standard: To 100 µL of each urine sample, calibration standard, and quality control sample, add 10 µL of the 10 µg/mL this compound internal standard working solution.

  • Protein Precipitation: Add 400 µL of acetonitrile to each tube.

  • Vortexing: Vortex each tube for 1 minute to ensure thorough mixing and precipitation of proteins.

  • Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial.

  • Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Analysis
  • LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • MS Ionization: Electrospray Ionization (ESI), Positive Mode

  • MS Detection: Multiple Reaction Monitoring (MRM) using the transitions in Table 1.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship in the quantification process.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing urine Urine Sample (100 µL) is_spike Spike with this compound (10 µL) urine->is_spike precipitation Protein Precipitation (Acetonitrile) is_spike->precipitation vortex Vortex (1 min) precipitation->vortex centrifuge Centrifuge (10,000 x g, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation (C18) injection->separation detection Mass Spectrometric Detection (MRM) separation->detection quantification Quantification (Analyte/IS Ratio) detection->quantification results Report Results quantification->results logical_relationship analyte Analyte Response ratio Analyte / IS Ratio analyte->ratio is Internal Standard (IS) Response (this compound) is->ratio calibration Calibration Curve ratio->calibration concentration Analyte Concentration calibration->concentration

Application Notes and Protocols: 8-Chlorotheophylline-d6 as a Tracer in Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Chlorotheophylline (8-CT), a methylxanthine derivative, is a stimulant primarily used in combination with antihistamines to counteract drowsiness.[1][2] Understanding its metabolic fate is crucial for evaluating its efficacy and safety. 8-Chlorotheophylline-d6 (8-CT-d6) is a stable isotope-labeled version of 8-CT, where six hydrogen atoms on the methyl groups have been replaced with deuterium. This isotopic labeling makes it an invaluable tool in metabolic research, allowing for the differentiation between the administered compound and its endogenously produced or pre-existing unlabeled counterparts.

The use of deuterated compounds as tracers is a well-established technique in drug metabolism and pharmacokinetic (DMPK) studies.[3][4] By introducing a known amount of the labeled compound, researchers can accurately trace its absorption, distribution, metabolism, and excretion (ADME) without interference from the unlabeled drug. This approach offers higher precision and sensitivity compared to traditional methods. 8-CT-d6 serves as an ideal internal standard for quantitative bioanalysis, enabling precise measurement of 8-CT and its metabolites in complex biological matrices such as plasma, urine, and tissue homogenates.

Key Applications

  • Pharmacokinetic (PK) Studies: Determining key PK parameters such as half-life, clearance, and volume of distribution of 8-Chlorotheophylline.

  • Metabolite Identification: Tracing the metabolic pathways of 8-Chlorotheophylline to identify and quantify its metabolites.

  • Bioavailability Studies: Assessing the fraction of an administered dose of 8-Chlorotheophylline that reaches the systemic circulation.

  • Drug-Drug Interaction Studies: Investigating the influence of co-administered drugs on the metabolism of 8-Chlorotheophylline.

Experimental Protocols

The following are representative protocols for conducting a metabolic study of 8-Chlorotheophylline using this compound as a tracer in a rat model. These protocols are intended as a guide and may require optimization based on specific experimental conditions and available instrumentation.

In-Vivo Dosing and Sample Collection (Rat Model)
  • Animal Model: Male Sprague-Dawley rats (250-300 g) are suitable for this type of study. Animals should be housed in metabolic cages to allow for the separate collection of urine and feces.

  • Acclimatization: Animals should be acclimated for at least one week before the study, with free access to standard chow and water.

  • Dosing Solution Preparation:

    • Prepare a dosing solution of unlabeled 8-Chlorotheophylline at a concentration of 1 mg/mL in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water).

    • Prepare a stock solution of this compound (internal standard) at a concentration of 1 mg/mL in methanol.

  • Administration:

    • Administer the unlabeled 8-Chlorotheophylline solution to the rats via oral gavage at a dose of 10 mg/kg.

    • For use as an internal standard in the analysis, this compound is not administered to the animals but is added to the biological samples during the extraction process.

  • Sample Collection:

    • Blood: Collect blood samples (approximately 0.25 mL) from the tail vein at pre-determined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).

    • Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma. Store the plasma samples at -80°C until analysis.

    • Urine: Collect urine over 24-hour intervals for up to 72 hours post-dose. Measure the volume and store samples at -80°C until analysis.

Sample Preparation for LC-MS/MS Analysis
  • Plasma Sample Preparation:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 10 µL of the this compound internal standard solution (e.g., at a concentration of 100 ng/mL).

    • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Urine Sample Preparation:

    • Thaw urine samples on ice.

    • Centrifuge at 4000 rpm for 5 minutes to remove any particulate matter.

    • Dilute the urine sample 1:10 with water.

    • To 100 µL of the diluted urine, add 10 µL of the this compound internal standard solution.

    • Proceed with the analysis.

LC-MS/MS Analytical Method
  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • 8-Chlorotheophylline: m/z 215.0 -> 158.0

      • This compound: m/z 221.0 -> 164.0

      • Putative Metabolite (e.g., 8-Chloro-1-methylxanthine): m/z 201.0 -> 144.0

    • Optimize other parameters such as declustering potential, collision energy, and cell exit potential for each analyte.

Data Presentation

The quantitative data obtained from the LC-MS/MS analysis should be summarized in clear and structured tables.

Table 1: Example Pharmacokinetic Parameters of 8-Chlorotheophylline in Rats (n=6)

ParameterMean ± SD
Cmax (ng/mL) 1520 ± 250
Tmax (h) 1.5 ± 0.5
AUC0-t (ngh/mL) 8950 ± 1200
AUC0-inf (ngh/mL) 9200 ± 1350
t1/2 (h) 4.2 ± 0.8
CL/F (L/h/kg) 1.1 ± 0.2
Vd/F (L/kg) 6.5 ± 1.1

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Half-life; CL/F: Apparent total clearance; Vd/F: Apparent volume of distribution.

Table 2: Example Cumulative Urinary Excretion of 8-Chlorotheophylline and a Putative Metabolite in Rats (n=6)

Time Interval (h)% of Administered Dose Excreted (Mean ± SD)
8-Chlorotheophylline
0 - 24 12.5 ± 2.1
24 - 48 1.8 ± 0.4
48 - 72 0.5 ± 0.1
Total 14.8 ± 2.5

M1: Putative Metabolite (e.g., 8-Chloro-1-methylxanthine)

Visualizations

Experimental Workflow

experimental_workflow cluster_animal_phase In-Vivo Phase cluster_sample_prep Sample Preparation cluster_analysis Analysis dosing Oral Administration of 8-Chlorotheophylline to Rats sampling Serial Blood and Urine Collection dosing->sampling 10 mg/kg plasma_prep Plasma Separation sampling->plasma_prep extraction Protein Precipitation & Internal Standard (8-CT-d6) Spiking plasma_prep->extraction lcms LC-MS/MS Analysis extraction->lcms data_proc Data Processing and Quantification lcms->data_proc

Caption: Experimental workflow for the metabolic study of 8-Chlorotheophylline.

Proposed Metabolic Pathway of 8-Chlorotheophylline

The metabolic pathway of 8-Chlorotheophylline is not extensively documented. However, based on the known metabolism of structurally similar xanthines like theophylline (B1681296) and caffeine, the following pathway is proposed. The primary metabolic routes are likely to involve N-demethylation and oxidation.

metabolic_pathway cluster_demethylation N-Demethylation cluster_oxidation Oxidation parent 8-Chlorotheophylline m1 8-Chloro-1-methylxanthine parent->m1 CYP1A2 m2 8-Chloro-3-methylxanthine parent->m2 CYP2E1 m3 8-Chloro-1,3-dimethyluric acid parent->m3 CYP1A2

Caption: Proposed metabolic pathway of 8-Chlorotheophylline.

References

Troubleshooting & Optimization

minimizing matrix effects with 8-Chlorotheophylline-d6 in bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 8-Chlorotheophylline-d6 as an internal standard to minimize matrix effects in bioanalytical methods.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in bioanalysis?

A1: this compound is a stable isotope-labeled (SIL) internal standard used in quantitative bioanalysis, primarily with liquid chromatography-mass spectrometry (LC-MS/MS). Its key function is to compensate for variability during sample preparation and analysis, most notably the matrix effect.[1][2] Because it is structurally almost identical to its unlabeled counterpart (the analyte, or a structural analog), it co-elutes and experiences similar ionization suppression or enhancement in the mass spectrometer source, allowing for more accurate and precise quantification of the target analyte.[1]

Q2: What are matrix effects and how do they impact bioanalysis?

A2: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting, interfering components present in the biological sample.[3] These effects can lead to either ion suppression or enhancement, which compromises the accuracy, precision, and sensitivity of the analytical method.[4][5][6] Common sources of matrix effects include phospholipids (B1166683), salts, and metabolites from the biological matrix (e.g., plasma, urine).[4]

Q3: Why is a stable isotope-labeled internal standard like this compound preferred over a structural analog?

A3: Stable isotope-labeled internal standards (SIL-IS) are considered the gold standard for quantitative LC-MS/MS bioanalysis.[2] This is because their physicochemical properties are nearly identical to the analyte of interest, ensuring they behave similarly during sample extraction, chromatography, and ionization.[1] This close similarity allows the SIL-IS to more accurately compensate for matrix effects and other sources of variability compared to a structural analog, which may have different extraction recovery and chromatographic retention times.[2]

Q4: Can this compound completely eliminate matrix effects?

A4: While this compound is highly effective at compensating for matrix effects, it may not completely eliminate them.[4] Significant ion suppression can still lead to a loss in sensitivity.[4] Therefore, it is crucial to optimize sample preparation and chromatographic conditions to minimize matrix effects as much as possible, rather than relying solely on the internal standard for correction.

Troubleshooting Guides

Issue 1: High Variability in Analyte/Internal Standard Response Ratio

Symptom: You observe poor precision in your quality control (QC) samples and/or calibration standards, with the coefficient of variation (%CV) exceeding acceptable limits (typically >15%).

Possible Cause: Inconsistent matrix effects across different samples or matrix lots that are not being fully compensated for by this compound.

Troubleshooting Workflow:

start High Variability in Response Ratio check_is_response Review Internal Standard (IS) Peak Areas start->check_is_response is_consistent IS Response Consistent? check_is_response->is_consistent investigate_matrix Investigate Differential Matrix Effects is_consistent->investigate_matrix Yes is_inconsistent IS Response Variable? is_consistent->is_inconsistent No optimize_sample_prep Optimize Sample Preparation investigate_matrix->optimize_sample_prep optimize_chromatography Optimize Chromatography optimize_sample_prep->optimize_chromatography end Re-validate and Analyze Samples optimize_chromatography->end investigate_is_addition Verify IS Addition and Sample Processing is_inconsistent->investigate_is_addition Yes investigate_is_addition->end

Caption: Troubleshooting workflow for high response ratio variability.

Detailed Steps:

  • Review Internal Standard (IS) Peak Areas: Examine the peak area of this compound across all samples in the analytical run.

  • Consistent IS Response?

    • Yes: If the IS response is consistent, but the analyte response is variable, it suggests that the analyte and IS are experiencing different degrees of matrix effects. This can happen if they are not perfectly co-eluting. Proceed to Investigate Differential Matrix Effects .

    • No: If the IS response is also highly variable, this could indicate an issue with the addition of the internal standard or inconsistent sample processing. Proceed to Verify IS Addition and Sample Processing .

  • Investigate Differential Matrix Effects: Conduct a post-extraction addition experiment (see Experimental Protocols) to quantify the matrix factor and determine if there are significant differences between matrix lots.

  • Optimize Sample Preparation: If significant matrix effects are confirmed, enhance the sample cleanup procedure. Consider switching from protein precipitation (PPT) to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to better remove interfering phospholipids and other matrix components.[7][8]

  • Optimize Chromatography: Adjust the chromatographic method to better separate the analyte and internal standard from the regions of ion suppression. This may involve modifying the mobile phase, gradient profile, or using a different column chemistry.

  • Verify IS Addition and Sample Processing: Ensure the internal standard solution is being added precisely and consistently to all samples. Review the entire sample preparation workflow for any steps that could introduce variability.

  • Re-validate and Analyze Samples: Once the potential cause has been addressed, perform a partial method validation to confirm that the issue is resolved before re-analyzing the study samples.

Issue 2: Low or Inconsistent Recovery of this compound

Symptom: The peak area of this compound is consistently low or highly variable across samples, even in the absence of significant matrix effects.

Possible Cause: Suboptimal extraction conditions or loss of the internal standard during sample processing.

Troubleshooting Workflow:

start Low/Inconsistent IS Recovery eval_extraction Evaluate Extraction Efficiency start->eval_extraction extraction_ok Extraction Efficient? eval_extraction->extraction_ok extraction_ok->eval_extraction No, Re-optimize check_evaporation Check Evaporation and Reconstitution Steps extraction_ok->check_evaporation Yes evap_ok Evaporation/Reconstitution OK? check_evaporation->evap_ok evap_ok->check_evaporation No, Adjust check_stability Assess Analyte/IS Stability evap_ok->check_stability Yes end Re-optimize and Validate Method check_stability->end

Caption: Troubleshooting workflow for low or inconsistent internal standard recovery.

Detailed Steps:

  • Evaluate Extraction Efficiency: Assess the recovery of this compound by comparing the peak area in a pre-extraction spiked sample to a post-extraction spiked sample (see Experimental Protocols).

  • Optimize Extraction Conditions: If recovery is low (<80%), adjust the extraction parameters. For LLE, experiment with different organic solvents and pH conditions. For SPE, evaluate different sorbents, wash solutions, and elution solvents.

  • Check Evaporation and Reconstitution Steps: If a solvent evaporation step is used, ensure it is not too harsh, which could lead to loss of the analyte. Verify that the reconstitution solvent fully dissolves the dried extract.

  • Assess Analyte/IS Stability: Perform stability experiments to ensure that this compound is not degrading during sample collection, storage, or processing.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects

Objective: To quantify the extent of ion suppression or enhancement for a target analyte and this compound.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Analyte and this compound spiked into the final reconstitution solvent.

    • Set B (Post-Extraction Spike): Blank biological matrix is extracted first, and then the analyte and this compound are spiked into the final extract.

    • Set C (Pre-Extraction Spike): Analyte and this compound are spiked into the biological matrix before the extraction procedure.

  • Analyze Samples: Inject all three sets of samples into the LC-MS/MS system.

  • Calculate Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE):

    • Matrix Factor (MF %): (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (RE %): (Peak Area in Set C / Peak Area in Set B) * 100

    • Process Efficiency (PE %): (Peak Area in Set C / Peak Area in Set A) * 100

Data Interpretation:

ParameterIdeal ValueIndication of a Problem
Matrix Factor (MF) 100% (or 85-115%)<85% indicates ion suppression. >115% indicates ion enhancement.
Recovery (RE) High and consistent (>80%)Low or variable recovery suggests issues with the extraction process.
Process Efficiency (PE) High and consistentReflects the overall efficiency of the method.
Protocol 2: Illustrative Sample Preparation using Liquid-Liquid Extraction (LLE)

Objective: To extract an analyte and this compound from human plasma.

Methodology:

  • Sample Aliquoting: To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the this compound working solution.

  • Protein Precipitation (optional pre-step): Add 200 µL of acetonitrile, vortex for 30 seconds, and centrifuge at 10,000 x g for 5 minutes. Transfer the supernatant to a new tube.

  • Liquid-Liquid Extraction: Add 1 mL of methyl tert-butyl ether (MTBE) to the plasma (or supernatant). Vortex for 2 minutes.

  • Centrifugation: Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Solvent Evaporation: Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex to ensure complete dissolution.

  • Analysis: Transfer to an autosampler vial for LC-MS/MS analysis.

Quantitative Data Summary

The following tables present illustrative data from a hypothetical experiment to evaluate the effectiveness of this compound in minimizing matrix effects for the analysis of a target analyte in human plasma.

Table 1: Matrix Factor and Recovery Data

Sample LotAnalyte MF (%)This compound MF (%)Analyte RE (%)This compound RE (%)
Lot 165.267.892.193.5
Lot 271.570.991.592.8
Lot 368.969.593.294.1
Mean 68.5 69.4 92.3 93.5
%CV 4.6 2.2 0.9 0.7

This data indicates consistent ion suppression for both the analyte and the internal standard across different plasma lots, as well as high and consistent recovery.

Table 2: Comparison of QC Sample Accuracy and Precision

QC Level (ng/mL)Without IS Correction (%Bias, %CV)With this compound Correction (%Bias, %CV)
LLOQ (1 ng/mL)-32.5, 21.8-4.2, 8.9
Low QC (3 ng/mL)-28.9, 18.5-2.5, 6.4
Mid QC (50 ng/mL)-30.1, 19.2-1.8, 5.1
High QC (150 ng/mL)-31.7, 20.1-3.1, 4.7

This table demonstrates that without an appropriate internal standard, the significant ion suppression leads to a substantial underestimation of the analyte concentration and poor precision. The use of this compound effectively corrects for this, bringing the accuracy and precision well within the typical acceptance criteria of ±15% for bias and ≤15% for CV.

References

potential for deuterium exchange in 8-Chlorotheophylline-d6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using 8-Chlorotheophylline-d6 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it typically used in experiments?

This compound is the deuterium-labeled version of 8-Chlorotheophylline.[1] The six deuterium (B1214612) atoms replace the hydrogen atoms on the two methyl groups of the theophylline (B1681296) structure. Its primary application is as an internal standard in quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Using a deuterated internal standard helps to correct for variations in sample preparation, instrument response, and matrix effects, leading to more accurate and precise quantification of the unlabeled analyte.[2][3]

Q2: What is the potential for deuterium exchange in this compound?

The deuterium labels in this compound are on the methyl groups, which are attached to nitrogen atoms. These C-D bonds are generally stable under typical analytical conditions. However, the potential for back-exchange (replacement of deuterium with hydrogen) can increase under certain conditions, such as exposure to strongly acidic or basic solutions, or high temperatures over extended periods.[4][5] It is crucial to assess the stability of the deuterated standard under your specific experimental conditions.[5]

Q3: How can I minimize the risk of deuterium exchange during my experiments?

To minimize the risk of deuterium back-exchange, it is recommended to:

  • Avoid prolonged exposure to highly acidic or basic conditions.[5]

  • Maintain low temperatures during sample preparation and analysis. For LC-MS analysis, this often involves using a cooled autosampler and performing chromatography at or near 0°C.[6][7]

  • Use a quenching step with acidification (e.g., to pH 2.5) and cooling to minimize back-exchange before analysis.[7][8]

  • Prepare fresh working solutions of the internal standard.

Q4: What are the best practices for handling and storing this compound?

Proper handling and storage are critical to maintain the integrity of this compound.

  • Handling: Avoid contact with skin and eyes, and prevent dust generation and accumulation.[9][10] Use in a well-ventilated area and wear appropriate personal protective equipment.[9][11]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances like strong oxidizing agents.[9][10] For stock solutions, specific storage conditions can significantly impact stability.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inaccurate or Imprecise Quantification 1. Deuterium Exchange: The internal standard may be exchanging deuterium with hydrogen from the solvent or matrix. 2. Presence of Unlabeled Analyte: The deuterated standard may contain a small amount of the unlabeled 8-Chlorotheophylline. 3. Differential Matrix Effects: The analyte and internal standard may not be co-eluting perfectly, leading to different degrees of ion suppression or enhancement.[2]1. Assess Deuterium Stability: Perform the "Protocol for Assessing Deuterium Exchange" described below. If exchange is observed, modify your sample preparation to avoid harsh pH or high temperatures. 2. Check Purity of Standard: Analyze a solution of the this compound by itself to check for the presence of the unlabeled analyte.[5] If present, account for this contribution in your calculations or obtain a higher purity standard. 3. Optimize Chromatography: Adjust your LC method (e.g., gradient, mobile phase composition) to ensure the analyte and internal standard co-elute as closely as possible.[2]
Poor Peak Shape or Low Signal Intensity for this compound 1. Degradation of the Standard: The compound may have degraded due to improper storage or handling. 2. Instrumental Issues: Problems with the mass spectrometer, such as a dirty ion source or incorrect tuning parameters, can lead to poor signal.[12]1. Prepare Fresh Solutions: Prepare a fresh stock and working solutions of the internal standard from the original solid material. 2. Instrument Maintenance: Perform routine maintenance on your mass spectrometer, including cleaning the ion source and calibrating the instrument.[12]
Chromatographic Peak for this compound Elutes Earlier than the Analyte Isotope Effect: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography due to the difference in mass.[5]This is a known phenomenon and may not be a significant issue if the shift is small and consistent. For optimal correction of matrix effects, complete co-elution is ideal. Consider adjusting the mobile phase composition or gradient to minimize the separation.[5]

Experimental Protocols

Protocol for Assessing Deuterium Exchange of this compound

Objective: To determine if deuterium-hydrogen exchange occurs with this compound under the conditions of your experimental workflow.

Materials:

  • This compound

  • Blank matrix (e.g., plasma, urine, cell lysate) from a source known to be free of 8-Chlorotheophylline

  • Solvents used in your sample preparation and mobile phase

Methodology:

  • Sample Preparation: Spike this compound into the blank matrix at a concentration similar to that used in your analytical method.

  • Incubation: Incubate the spiked sample under the same conditions (e.g., temperature, pH, time) as your typical sample preparation.

  • Analysis: Analyze the sample by LC-MS/MS, monitoring for the mass transition of the unlabeled 8-Chlorotheophylline.

  • Evaluation: A significant increase in the signal for the unlabeled analyte over time indicates that deuterium exchange is occurring.

Data Presentation

Parameter Condition Recommendation Reference
Storage of Solid Compound Cool, dry, well-ventilated areaKeep container tightly closed.[9][10]
Storage of Stock Solution -80°CUse within 6 months.[1]
-20°CUse within 1 month.[1]

Visualizations

experimental_workflow Experimental Workflow for Assessing Deuterium Exchange cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Evaluation cluster_results Conclusion start Spike this compound into Blank Matrix incubate Incubate under Experimental Conditions start->incubate lcms Analyze by LC-MS/MS incubate->lcms Process Sample monitor Monitor for Unlabeled 8-Chlorotheophylline Signal lcms->monitor decision Significant Increase in Unlabeled Signal? monitor->decision exchange Deuterium Exchange Occurring decision->exchange Yes no_exchange Deuterium Label is Stable decision->no_exchange No

Workflow for assessing deuterium exchange.

troubleshooting_logic Troubleshooting Logic for Inaccurate Quantification cluster_checks Initial Checks cluster_actions Corrective Actions cluster_result Outcome start Inaccurate or Imprecise Quantification Observed check_exchange Is Deuterium Exchange Occurring? start->check_exchange check_purity Is Unlabeled Analyte Present in Standard? check_exchange->check_purity No modify_conditions Modify Sample Prep (pH, Temperature) check_exchange->modify_conditions Yes check_coelution Do Analyte and Standard Co-elute? check_purity->check_coelution No account_for_impurity Account for Impurity or Get New Standard check_purity->account_for_impurity Yes optimize_lc Optimize LC Method check_coelution->optimize_lc No resolved Quantification Improved check_coelution->resolved Yes modify_conditions->resolved account_for_impurity->resolved optimize_lc->resolved

Troubleshooting logic for quantification issues.

References

Technical Support Center: 8-Chlorotheophylline-d6 Stability in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers to frequently asked questions regarding the stability of 8-Chlorotheophylline-d6 in frozen biological samples. The information is intended for researchers, scientists, and drug development professionals.

Disclaimer: Direct stability data for this compound in biological matrices is limited in publicly available literature. The guidance provided here is based on the known stability of its non-deuterated counterpart, 8-Chlorotheophylline, the parent compound theophylline (B1681296), and general principles of bioanalytical sample stability. It is crucial to perform in-house validation for your specific matrix and storage conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns regarding the stability of this compound in frozen biological samples?

A1: The main stability concerns for this compound in biological matrices like plasma, serum, or urine include:

  • Degradation over time: Chemical or enzymatic degradation can occur even at frozen temperatures.

  • Freeze-thaw instability: Repeated cycles of freezing and thawing can lead to degradation of the analyte.

  • pH shifts: Changes in the sample's pH upon freezing and thawing can affect the stability of the compound.

  • Adsorption: The compound may adsorb to the surface of storage containers, leading to lower measured concentrations.

  • Potential for Deuterium Exchange: While the carbon-deuterium bond is generally stable, the possibility of exchange under certain conditions, though low, should be considered.

Q2: What are the recommended storage temperatures for biological samples containing this compound?

A2: For long-term storage, it is recommended to store biological samples at ultra-low temperatures, such as -70°C or -80°C .[1] While -20°C may be suitable for shorter durations, studies on the parent compound theophylline have shown stability at this temperature for extended periods.[2] However, to minimize any potential for degradation, ultra-low temperatures are preferred for long-term storage.

Q3: How many freeze-thaw cycles can samples containing this compound undergo?

A3: The number of permissible freeze-thaw cycles should be determined experimentally as part of your bioanalytical method validation. A common practice is to assess stability over three to five freeze-thaw cycles.[1] To minimize the impact of freeze-thaw cycles, it is highly recommended to aliquot samples into smaller, single-use volumes after collection.

Q4: What type of storage containers should be used?

A4: Polypropylene (B1209903) tubes are generally recommended for storing biological samples. Studies on theophylline have shown no significant difference in stability when stored in either glass or polypropylene containers.[2] However, polypropylene is often preferred to avoid potential issues with ion leaching from glass and to reduce the risk of breakage.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low recovery of this compound Analyte degradation due to improper storage temperature or prolonged storage.Ensure samples are consistently stored at ≤ -70°C. Validate the long-term stability at your chosen storage temperature.
Adsorption to the storage container.Use low-binding polypropylene tubes.
Instability during sample processing (bench-top instability).Keep samples on ice or in a cooling rack during processing. Minimize the time samples are at room temperature.
Inconsistent results between aliquots of the same sample Non-homogenous sample after thawing.Ensure complete thawing and thorough but gentle mixing of the sample before taking an aliquot.
Inconsistent freeze-thaw cycles for different aliquots.Maintain a strict and consistent procedure for handling all samples and aliquots.
Interference in the analytical assay Presence of metabolites or degradation products.Investigate the metabolic profile of this compound. Adjust chromatographic conditions to separate the parent compound from any potential interferents.
Matrix effects from the biological sample.Employ appropriate sample preparation techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction to minimize matrix effects.

Experimental Protocols

Protocol 1: Freeze-Thaw Stability Assessment

Objective: To determine the stability of this compound in a specific biological matrix after multiple freeze-thaw cycles.

Methodology:

  • Spike a fresh pool of the biological matrix (e.g., human plasma) with this compound at low and high quality control (QC) concentrations.

  • Divide the spiked matrix into at least three aliquots for each concentration level for each freeze-thaw cycle.

  • Freeze the aliquots at the intended storage temperature (e.g., -80°C) for at least 24 hours.

  • Thaw the samples completely at room temperature.

  • Refreeze the samples for at least 12 hours. This completes one freeze-thaw cycle.

  • Repeat the thaw-refreeze process for the desired number of cycles (e.g., 3 and 5 cycles).

  • After the final thaw, analyze the samples and compare the concentrations to those of freshly prepared standards.

  • The analyte is considered stable if the mean concentration is within ±15% of the nominal concentration.

Protocol 2: Long-Term Stability Assessment

Objective: To evaluate the stability of this compound in a biological matrix over an extended storage period.

Methodology:

  • Spike a fresh pool of the biological matrix with this compound at low and high QC concentrations.

  • Aliquot the spiked matrix into multiple single-use tubes for each concentration level and for each time point to be tested.

  • Store the aliquots at the intended long-term storage temperature (e.g., -80°C).

  • At specified time points (e.g., 1, 3, 6, 9, and 12 months), retrieve a set of samples for analysis.

  • Thaw the samples and analyze them against a freshly prepared calibration curve.

  • The analyte is considered stable if the mean concentration at each time point is within ±15% of the initial concentration.

Data Presentation

Table 1: Hypothetical Freeze-Thaw Stability Data for this compound in Human Plasma at -80°C
Quality Control LevelNominal Concentration (ng/mL)Cycle 1 Mean Conc. (ng/mL)Cycle 1 % NominalCycle 3 Mean Conc. (ng/mL)Cycle 3 % NominalCycle 5 Mean Conc. (ng/mL)Cycle 5 % Nominal
Low QC54.998%4.896%4.794%
High QC50049599%49098%48597%
Table 2: Hypothetical Long-Term Stability Data for this compound in Human Plasma at -80°C
Quality Control LevelNominal Concentration (ng/mL)1 Month Mean Conc. (ng/mL)1 Month % Nominal6 Months Mean Conc. (ng/mL)6 Months % Nominal12 Months Mean Conc. (ng/mL)12 Months % Nominal
Low QC55.1102%4.998%4.896%
High QC500505101%49298.4%48897.6%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Stability Analysis Collect Collect Biological Sample Spike Spike with this compound Collect->Spike Aliquot Aliquot into Storage Tubes Spike->Aliquot Freeze Freeze at -80°C Aliquot->Freeze Store Long-Term Storage Freeze->Store Thaw Thaw Samples Store->Thaw Analyze Analyze via LC-MS/MS Thaw->Analyze Compare Compare to Fresh Standards Analyze->Compare

Caption: Experimental workflow for assessing the stability of this compound.

troubleshooting_flow Start Inconsistent/Low Analyte Recovery CheckStorage Verify Storage Conditions (Temp, Duration) Start->CheckStorage CheckHandling Review Sample Handling (Freeze-Thaw, Bench-top time) CheckStorage->CheckHandling OK OptimizeStorage Optimize Storage: - Use ≤ -70°C - Validate Stability CheckStorage->OptimizeStorage Issue Found CheckMethod Investigate Analytical Method (Matrix Effects, Interference) CheckHandling->CheckMethod OK OptimizeHandling Optimize Handling: - Minimize Freeze-Thaw - Aliquot Samples - Keep Samples Cold CheckHandling->OptimizeHandling Issue Found OptimizeMethod Optimize Method: - Improve Sample Cleanup - Adjust Chromatography CheckMethod->OptimizeMethod Issue Found End Consistent Recovery CheckMethod->End OK OptimizeStorage->End OptimizeHandling->End OptimizeMethod->End

Caption: Troubleshooting logic for stability issues with this compound.

References

Technical Support Center: Optimizing MS/MS Transitions for 8-Chlorotheophylline-d6

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing mass spectrometry parameters for 8-Chlorotheophylline-d6. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in their analytical method development.

Frequently Asked Questions (FAQs)

Q1: What is the expected precursor ion for this compound?

A1: this compound (C₇HD₆ClN₄O₂) has a molecular weight of approximately 220.65 g/mol .[1] In positive electrospray ionization (ESI+), the expected precursor ion ([M+H]⁺) will have a mass-to-charge ratio (m/z) of approximately 221.7.

Q2: What are the likely product ions for this compound?

A2: Based on the fragmentation of structurally similar compounds like theophylline (B1681296) and caffeine, the primary product ions for this compound are expected to result from the loss of the two deuterated methyl groups and potentially the chlorine atom.[2][3] While specific transitions should be empirically determined, you can start by monitoring for fragments corresponding to the loss of a deuterated methyl group (-CD₃) and subsequent neutral losses.

Q3: Why is it important to use a deuterated internal standard like this compound?

A3: Deuterated internal standards are considered the gold standard in quantitative LC-MS/MS analysis. Because they are chemically almost identical to the analyte, they co-elute chromatographically and experience similar ionization efficiency and matrix effects. This allows for accurate correction of variations during sample preparation and analysis, leading to more precise and reliable quantification.[4]

Q4: Can I use the same MS/MS parameters for this compound as for the non-deuterated 8-Chlorotheophylline?

A4: While the fragmentation pattern will be similar, it is not recommended to use the exact same MS/MS parameters. The deuteration can slightly alter the fragmentation energetics. Therefore, it is crucial to optimize the collision energy (CE) and declustering potential (DP) specifically for this compound to ensure optimal sensitivity and accuracy.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or No Signal for this compound 1. Incorrect precursor ion selected.2. Suboptimal ionization source parameters.3. Poor fragmentation efficiency.1. Verify the precursor ion m/z is ~221.7 for [M+H]⁺.2. Optimize source temperature, gas flows, and ion spray voltage.3. Perform a product ion scan and optimize collision energy.
High Background Noise 1. Co-eluting interferences.2. Non-selective product ion chosen.1. Improve chromatographic separation.2. Select a more specific and higher m/z product ion.
Poor Reproducibility of Signal 1. Isotopic exchange of deuterium.2. Inconsistent sample preparation.1. Ensure the deuterated standard is stored in a non-protic solvent and avoid harsh pH conditions.2. Review and standardize the sample preparation workflow.
Chromatographic Peak Tailing or Splitting 1. Poor column condition.2. Inappropriate mobile phase.1. Use a new column or a guard column.2. Adjust mobile phase composition and pH.

Experimental Protocols

Protocol 1: Determination of Optimal Precursor and Product Ions

This protocol outlines the procedure for identifying the most abundant and specific precursor and product ions for this compound using infusion analysis.

Materials:

  • This compound standard solution (1 µg/mL in 50:50 acetonitrile:water)

  • Syringe pump

  • Mass spectrometer with ESI source

Procedure:

  • Set up the mass spectrometer in positive ESI mode.

  • Infuse the this compound standard solution at a constant flow rate (e.g., 10 µL/min).

  • Perform a full scan (Q1 scan) to identify the precursor ion. The most abundant ion should correspond to [M+H]⁺ at m/z ~221.7.

  • Set the mass spectrometer to product ion scan mode, selecting the identified precursor ion (m/z 221.7).

  • Acquire product ion spectra across a range of collision energies (e.g., 10-50 eV) to identify the most stable and abundant product ions.

Protocol 2: Optimization of MS/MS Transition Parameters

This protocol describes the optimization of the collision energy (CE) and declustering potential (DP) for the selected MRM transitions.

Materials:

  • This compound standard solution (1 µg/mL in 50:50 acetonitrile:water)

  • Syringe pump

  • Triple quadrupole mass spectrometer

Procedure:

  • Set up the mass spectrometer in MRM mode with the selected precursor and product ion pair(s).

  • Infuse the this compound standard solution.

  • DP Optimization: While monitoring the precursor ion intensity, ramp the declustering potential (e.g., from 20 to 150 V). Plot the intensity against the DP and select the voltage that gives the maximum signal.

  • CE Optimization: Using the optimized DP, ramp the collision energy (e.g., from 5 to 60 eV) while monitoring the product ion intensity. Plot the intensity against the CE and select the voltage that yields the highest and most stable signal.

  • Repeat CE optimization for each MRM transition.

Quantitative Data Summary

The following table provides a starting point for the MRM transitions for 8-Chlorotheophylline and its deuterated internal standard based on typical fragmentation patterns of similar molecules. Note: These values should be empirically optimized on your specific instrument.

Compound Precursor Ion (Q1) m/z Product Ion (Q3) m/z (Proposed) Collision Energy (CE) (Starting Range) Declustering Potential (DP) (Starting Range)
8-Chlorotheophylline215.0158.025-45 eV40-80 V
This compound221.7164.025-45 eV40-80 V

Table 1: Proposed starting parameters for MS/MS optimization.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_infusion Direct Infusion cluster_optimization MS/MS Optimization cluster_final Final Method prep Prepare 1 µg/mL this compound solution infuse Infuse into MS via syringe pump prep->infuse q1_scan Q1 Scan: Identify Precursor Ion (~221.7 m/z) infuse->q1_scan product_scan Product Ion Scan: Identify Fragments q1_scan->product_scan dp_opt Optimize Declustering Potential (DP) product_scan->dp_opt ce_opt Optimize Collision Energy (CE) dp_opt->ce_opt final_mrm Finalize MRM Transitions and Parameters ce_opt->final_mrm

Caption: Experimental workflow for optimizing MS/MS transitions.

troubleshooting_workflow start Low or No Signal Detected check_precursor Is Precursor Ion Correct? (m/z ~221.7) start->check_precursor correct_precursor Correct Precursor m/z in Method check_precursor->correct_precursor No check_source Are Source Conditions Optimized? check_precursor->check_source Yes correct_precursor->check_source optimize_source Optimize Source Temp, Gas, Voltage check_source->optimize_source No check_fragmentation Is Fragmentation Efficient? check_source->check_fragmentation Yes optimize_source->check_fragmentation optimize_ce Perform Product Ion Scan & Optimize CE check_fragmentation->optimize_ce No solution Signal Should Improve check_fragmentation->solution Yes optimize_ce->solution

Caption: Troubleshooting workflow for low signal intensity.

References

Technical Support Center: 8-Chlorotheophylline-d6 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of 8-Chlorotheophylline-d6. This resource is designed for researchers, scientists, and drug development professionals utilizing 8-Chlorotheophylline (B119741) and its deuterated internal standard, this compound, in bioanalytical studies. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common interference issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of interference in the quantification of 8-Chlorotheophylline using this compound as an internal standard?

A1: Interference in the LC-MS/MS quantification of 8-Chlorotheophylline can arise from several sources:

  • Isotopic Crosstalk: Natural abundance of heavy isotopes (e.g., ¹³C) in 8-Chlorotheophylline can contribute to the signal of this compound, particularly if the mass difference is small. Conversely, impurities in the this compound standard can contribute to the analyte signal.

  • Matrix Effects: Components of the biological matrix (e.g., plasma, urine) can co-elute with the analyte and internal standard, causing ion suppression or enhancement in the mass spectrometer's ion source. This can affect the accuracy and precision of the measurement.

  • Metabolites: Metabolites of 8-Chlorotheophylline may have similar structures and chromatographic behavior, potentially causing interference.

  • Impurities: Impurities in the 8-Chlorotheophylline reference standard or the this compound internal standard can lead to inaccurate quantification. Known impurities of 8-Chlorotheophylline include theophylline (B1681296) and caffeine (B1668208).[1][2][3]

  • Isotopic Exchange: Deuterium (B1214612) atoms on the internal standard may exchange with protons from the solvent or matrix, a phenomenon known as back-exchange.[4][5][6] This can lead to a decrease in the internal standard signal and an artificially high analyte-to-internal standard ratio.

Q2: How can I identify and troubleshoot isotopic crosstalk between 8-Chlorotheophylline and this compound?

A2: Isotopic crosstalk can be identified by injecting a high concentration of the analyte and observing the internal standard's MRM transition, and vice-versa.

Troubleshooting Steps:

  • Assess Isotopic Purity: Analyze the this compound standard alone to check for the presence of unlabeled 8-Chlorotheophylline.

  • Optimize Chromatography: Improve chromatographic separation to resolve any interfering peaks.

  • Select Appropriate MRM Transitions: Choose specific and sensitive MRM transitions for both the analyte and the internal standard to minimize overlap.

  • Use a Higher Mass-Labeled Standard: If available, consider using an internal standard with a larger mass difference from the analyte (e.g., ¹³C or ¹⁵N labeled) to reduce the impact of natural isotope contributions.[4]

Q3: What are the best practices for minimizing matrix effects in 8-Chlorotheophylline quantification?

A3: Minimizing matrix effects is crucial for accurate bioanalysis.

Recommended Practices:

  • Effective Sample Preparation: Employ robust sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[7] Protein precipitation is a simpler but generally less clean method.

  • Chromatographic Separation: Optimize the HPLC/UHPLC method to separate 8-Chlorotheophylline from endogenous matrix components.

  • Use of a Stable Isotope-Labeled Internal Standard: this compound is an ideal internal standard as it co-elutes with the analyte and experiences similar matrix effects, thus compensating for signal suppression or enhancement.

  • Matrix Effect Evaluation: During method validation, assess the matrix effect by comparing the response of the analyte in post-extraction spiked matrix samples with that in a neat solution.

Troubleshooting Guides

This section provides a structured approach to resolving common issues encountered during the quantification of this compound.

Issue 1: High Signal in Blank Samples
Possible Cause Troubleshooting Steps
ContaminationThoroughly clean the injection port, syringe, and autosampler. Inject a series of solvent blanks to ensure the system is clean.
Internal Standard ImpurityAnalyze a neat solution of the this compound internal standard to check for the presence of unlabeled 8-Chlorotheophylline. If significant impurities are found, source a new, higher purity standard.
Isotopic Exchange (Back-Exchange)Investigate the stability of the deuterium labels on the internal standard. This can be influenced by pH and temperature.[4][5] Ensure samples and standards are stored at appropriate temperatures and consider the pH of the mobile phase.
Issue 2: Poor Peak Shape or Tailing
Possible Cause Troubleshooting Steps
Column OverloadReduce the injection volume or the concentration of the sample.
Inappropriate Mobile PhaseAdjust the mobile phase composition, including the organic solvent ratio and pH, to improve peak shape.
Column DegradationReplace the analytical column with a new one of the same type.
Secondary InteractionsEnsure the mobile phase pH is appropriate for the analyte's pKa to minimize secondary interactions with the stationary phase.
Issue 3: Inconsistent or Non-Reproducible Results
Possible Cause Troubleshooting Steps
Inconsistent Sample PreparationEnsure consistent and precise execution of the sample preparation protocol for all samples, including standards and quality controls.
Matrix EffectsRe-evaluate the matrix effect. If significant and variable, improve the sample cleanup procedure or further optimize the chromatography.
Instrument InstabilityCheck the stability of the LC-MS/MS system, including pump performance and mass spectrometer sensitivity.

Experimental Protocols

Representative LC-MS/MS Method for 8-Chlorotheophylline Quantification

This protocol is a general guideline and may require optimization for specific instrumentation and matrices.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma, add 300 µL of acetonitrile (B52724) containing this compound (internal standard).

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

3. Mass Spectrometry

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions (Hypothetical):

    • 8-Chlorotheophylline: Precursor ion m/z 215.0 -> Product ion m/z 158.0[8]

    • This compound: Precursor ion m/z 221.0 -> Product ion m/z 164.0

  • Collision Energy: Optimize for the specific instrument, typically in the range of 15-30 eV.

Quantitative Data Summary

The following tables present representative quantitative data for a validated bioanalytical method for 8-Chlorotheophylline. Please note that these are example values and actual results may vary depending on the specific experimental conditions.

Table 1: Calibration Curve Parameters

ParameterValue
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
LLOQ1 ng/mL
ULOQ1000 ng/mL

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%Bias)
LLOQ1< 15< 15± 20
Low QC3< 15< 15± 15
Mid QC100< 15< 15± 15
High QC800< 15< 15± 15

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low QC385 - 11585 - 115
High QC80085 - 11585 - 115

Visualizations

Troubleshooting Workflow for Interference Issues

Interference_Troubleshooting start Interference Observed (e.g., poor accuracy, high blanks) check_blanks Analyze Blank Samples (Solvent and Matrix) start->check_blanks blank_high Signal in Blank High? check_blanks->blank_high is_purity Check Internal Standard Purity blank_high->is_purity Yes matrix_effect Evaluate Matrix Effect blank_high->matrix_effect No back_exchange Investigate Isotopic Back-Exchange is_purity->back_exchange resolve Issue Resolved back_exchange->resolve matrix_significant Matrix Effect Significant? matrix_effect->matrix_significant improve_cleanup Improve Sample Cleanup (e.g., SPE, LLE) matrix_significant->improve_cleanup Yes crosstalk Assess Isotopic Crosstalk matrix_significant->crosstalk No optimize_chrom Optimize Chromatography improve_cleanup->optimize_chrom optimize_chrom->resolve crosstalk_present Crosstalk Present? crosstalk->crosstalk_present change_is Consider Alternative IS (e.g., 13C-labeled) crosstalk_present->change_is Yes crosstalk_present->resolve No change_is->resolve

Caption: Troubleshooting workflow for interference in this compound quantification.

Potential Metabolic Pathway of 8-Chlorotheophylline

8-Chlorotheophylline is a xanthine (B1682287) derivative, and its metabolism is expected to follow pathways similar to other xanthines like caffeine and theophylline. The primary routes of metabolism involve demethylation and oxidation.

Metabolic_Pathway parent 8-Chlorotheophylline demethylation N-Demethylation parent->demethylation oxidation Oxidation parent->oxidation metabolite1 8-Chloro-1-methylxanthine demethylation->metabolite1 metabolite2 8-Chloro-3-methylxanthine demethylation->metabolite2 metabolite3 8-Chlorouric acid oxidation->metabolite3

Caption: Potential metabolic pathway of 8-Chlorotheophylline.

References

impact of pH on 8-Chlorotheophylline-d6 stability and chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 8-Chlorotheophylline-d6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of pH on the stability and chromatography of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a deuterated form of 8-Chlorotheophylline (B119741). Due to its isotopic labeling, it is most commonly used as an internal standard in quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), for the determination of 8-Chlorotheophylline.

Q2: How does pH affect the chromatographic retention of this compound?

A2: The pH of the mobile phase can significantly influence the retention time of 8-Chlorotheophylline, and by extension, its deuterated analog, in reversed-phase chromatography. 8-Chlorotheophylline has pKa values of approximately 5.2 and 8.2.[1] At a pH below its pKa, it will be more protonated and may exhibit different interactions with the stationary phase compared to its neutral or deprotonated forms at higher pH. Generally, working in an acidic pH range (e.g., pH 2.5-4.5) ensures consistent protonation and good peak shape.[1][2]

Q3: What is the expected stability of this compound in solutions of different pH?

Q4: Can this compound be used interchangeably with non-deuterated 8-Chlorotheophylline for method development?

A4: For chromatographic method development, it is generally acceptable to use the non-deuterated form, as the retention time and peak shape will be nearly identical to the deuterated analog. However, for stability studies, while the stability is expected to be very similar, it is always best practice to confirm the stability of the specific deuterated compound under your experimental conditions if high accuracy is required.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH: The pH of the mobile phase may be too close to the pKa of the analyte, causing it to exist in multiple ionic forms.Adjust the mobile phase pH to be at least 1.5-2 pH units away from the analyte's pKa. For 8-Chlorotheophylline, a pH in the range of 2.5-4.0 is often effective.[1]
Secondary interactions with stationary phase: Residual silanols on the silica-based column can interact with the analyte.Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase to block the active silanol (B1196071) groups. A low concentration (e.g., 0.1%) is typically sufficient.
Variable Retention Times Inconsistent mobile phase preparation: Small variations in pH or solvent composition can lead to shifts in retention time.Ensure accurate and consistent preparation of the mobile phase, including proper buffering and pH adjustment. Use a calibrated pH meter.
Column temperature fluctuations: Changes in column temperature can affect retention times.Use a column oven to maintain a constant and controlled temperature throughout the analysis.
Loss of Analyte Signal (Low Recovery) Degradation of the analyte in the sample or stock solution: this compound may degrade over time, especially if stored in a solution with an unfavorable pH.Prepare fresh stock solutions and samples. If storage is necessary, store at low temperatures (e.g., 2-8 °C or -20 °C) and in a buffer system that maintains a stable pH, preferably in the acidic range.
Adsorption to sample vials or instrument components: The analyte may adsorb to glass or plastic surfaces.Use silanized glass vials or polypropylene (B1209903) vials to minimize adsorption.
Presence of Unexpected Peaks Degradation of the analyte: The appearance of new peaks may indicate the formation of degradation products.Conduct a forced degradation study (e.g., exposure to strong acid, base, and oxidizing agents) to identify potential degradation products and ensure your chromatographic method can resolve them from the main analyte peak.[5]
Impurities in the reference standard or reagents: The unexpected peaks may be impurities present in the starting materials.Check the certificate of analysis for the this compound standard. Run a blank injection of the mobile phase and sample diluent to rule out solvent-related peaks.

Experimental Protocols

General Chromatographic Method for this compound

This protocol provides a starting point for the analysis of this compound. Optimization may be required based on the specific matrix and instrumentation.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent. Examples from the literature include:

    • 10mM Potassium Dihydrogen Phosphate : Acetonitrile (90:10, v/v), pH adjusted to 4.5 with orthophosphoric acid.[2]

    • Acetonitrile : 0.01 M Sodium Acetate Trihydrate (5:95, v/v), pH 3.57.[6]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10-20 µL

  • Column Temperature: 30 °C

  • Detection: UV at 272 nm or Mass Spectrometry (for deuterated compound)

Sample Preparation for Stability Studies
  • Prepare stock solutions of this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).

  • Prepare a series of buffer solutions covering a range of pH values (e.g., pH 2, 4, 7, 9, 12).

  • Spike a known concentration of the this compound stock solution into each buffer to a final concentration suitable for analysis.

  • Incubate the solutions at a controlled temperature (e.g., room temperature or elevated temperatures for accelerated degradation).

  • At specified time points, withdraw an aliquot of each solution, neutralize if necessary, and dilute with the mobile phase to the working concentration.

  • Analyze the samples by HPLC or LC-MS to determine the remaining concentration of this compound.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis Stock Prepare this compound Stock Solution Spike Spike Stock into Buffers Stock->Spike Buffer Prepare Buffers at Various pH Values Buffer->Spike Incubate Incubate at Controlled Temperature Spike->Incubate Sample Withdraw and Dilute Sample at Time Points Incubate->Sample Inject Inject onto HPLC/LC-MS Sample->Inject Acquire Data Acquisition Inject->Acquire Process Data Processing and Quantification Acquire->Process

Caption: Experimental workflow for assessing the pH stability of this compound.

Troubleshooting_Logic Start Chromatographic Issue (e.g., Poor Peak Shape, Shifting RT) Check_pH Is Mobile Phase pH Appropriate? Start->Check_pH Adjust_pH Adjust pH to be >1.5 units from pKa Check_pH->Adjust_pH No Check_Temp Is Column Temperature Stable? Check_pH->Check_Temp Yes Resolved Issue Resolved Adjust_pH->Resolved Use_Oven Use a Column Oven Check_Temp->Use_Oven No Check_Prep Is Mobile Phase Preparation Consistent? Check_Temp->Check_Prep Yes Use_Oven->Resolved Standardize_Prep Standardize Preparation Procedure Check_Prep->Standardize_Prep No Check_Stability Is Analyte Stable in Solution? Check_Prep->Check_Stability Yes Standardize_Prep->Resolved Fresh_Samples Prepare Fresh Samples and Store Properly Check_Stability->Fresh_Samples No Check_Stability->Resolved Yes Fresh_Samples->Resolved

Caption: A logical troubleshooting guide for common chromatographic issues.

Data Summary

Impact of pH on Chromatographic Parameters of 8-Chlorotheophylline
Mobile Phase pH Chromatographic System Key Observations Reference
4.5HPLC with C18 columnGood separation of Etofylline and Theophylline (related xanthine).[2]
3.57HPLC with ODS columnSuccessful separation of 8-Chlorotheophylline from its impurities.[6]
Acidic (not specified)UPLCWorking in an acidic pH eliminates peak tailing issues for 8-Chlorotheophylline.[1]

References

carryover and contamination issues with 8-Chlorotheophylline-d6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing carryover and contamination issues associated with 8-Chlorotheophylline-d6 in analytical experiments.

I. Troubleshooting Guides

This section offers step-by-step guidance to identify and resolve carryover and contamination problems during the analysis of this compound.

Guide 1: Differentiating Between Carryover and Contamination

Issue: A peak corresponding to this compound is observed in a blank injection.

Objective: To determine if the issue is due to carryover from a previous injection or persistent system contamination.

Workflow:

cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Conclusion A Peak observed in blank injection B Inject a sequence of blanks (e.g., 3-5 consecutive blanks) A->B Start C Analyze blank peak areas B->C D Peak area decreases with each subsequent blank? C->D Evaluate E Peak area remains constant or is random? D->E No F Issue is likely Carryover D->F Yes G Issue is likely Contamination E->G

Caption: Workflow to distinguish between carryover and contamination.

Experimental Protocol:

  • Prepare a fresh blank solution: Use the same solvent as the initial mobile phase conditions (e.g., a mixture of acetonitrile (B52724) and sodium acetate (B1210297) buffer).

  • Perform consecutive blank injections: Immediately following a high-concentration sample of this compound, inject a series of 3 to 5 blank solutions.[1][2]

  • Analyze the peak areas: Integrate the peak corresponding to this compound in each blank chromatogram.

  • Interpret the results:

    • Carryover: If the peak area systematically decreases with each subsequent blank injection, the problem is likely carryover.[3]

    • Contamination: If the peak area remains relatively constant or appears randomly across the blank injections, the source is likely contamination of a system component, solvent, or the blank solution itself.[1][3]

Guide 2: Systematic Identification of Carryover Source

Issue: Carryover of this compound has been confirmed.

Objective: To systematically isolate the component of the LC-MS system causing the carryover.

Workflow:

A Confirmed Carryover B Isolate LC from MS: Inject blank directly via syringe pump into MS A->B C Carryover peak present? B->C D Clean MS Ion Source (cone, transfer tube, capillary) C->D Yes E Carryover originates from LC system C->E No F Systematically bypass LC components E->F G Bypass Autosampler: Manual injection F->G H Carryover peak present? G->H I Troubleshoot Autosampler: - Needle wash - Rotor seal - Sample loop H->I No J Bypass Column: Replace with union H->J Yes K Carryover peak present? J->K L Troubleshoot Column: - Extensive washing - Replace guard/analytical column K->L No M Check other components: - Tubing - Fittings K->M Yes

Caption: Systematic workflow for identifying the source of carryover.

Experimental Protocol:

  • Isolate the Mass Spectrometer (MS):

    • Disconnect the LC from the MS.

    • Infuse a blank solution directly into the MS using a syringe pump.

    • If the this compound peak is present, the ion source is contaminated. Clean the ion source components (e.g., cone, transfer tube, capillary) according to the manufacturer's guidelines.[4]

  • Isolate the Autosampler:

    • If the MS is clean, reconnect the LC and bypass the autosampler by performing a manual injection (if possible on your system).

    • If the carryover disappears, the autosampler is the source. Focus on troubleshooting the needle, injection loop, and rotor seals.[4]

  • Isolate the Column:

    • If carryover persists with the autosampler bypassed, replace the analytical and guard columns with a zero-dead-volume union.

    • Inject a blank. If the carryover is gone, the column is the source.

  • Column Troubleshooting:

    • If the column is identified as the source, perform a rigorous washing procedure with a strong solvent.

    • If washing is ineffective, replace the guard column first, as it is a common site for carryover. If the problem persists, replace the analytical column.[4]

II. Frequently Asked Questions (FAQs)

Physicochemical Properties and their Implications

Q1: What are the key physicochemical properties of this compound that might contribute to carryover?

A1: The physicochemical properties of 8-Chlorotheophylline (B119741) are summarized below. The deuterated form (d6) will have very similar properties.

PropertyValueImplication for Carryover/Contamination
Molecular Formula C₇HD₆ClN₄O₂-
Molecular Weight 220.65 g/mol -
pKa ~5.28At pH values around its pKa, 8-Chlorotheophylline can exist in both ionized and non-ionized forms, potentially leading to mixed-mode interactions with stationary phases and surfaces.[2][5]
Water Solubility Slightly solubleMay require organic solvent in the wash solution for effective removal.[6][7]
logP 0.9Indicates moderate lipophilicity, suggesting potential for non-specific binding to hydrophobic surfaces like PEEK tubing or reversed-phase column materials.[4][8]

Q2: What is the recommended storage condition for this compound solutions to prevent contamination and degradation?

A2: It is recommended to store this compound in an inert atmosphere at 2-8°C.[5] For solutions, it is best to prepare them fresh. If storage is necessary, use amber vials and store at 2-8°C to minimize degradation.

Analytical Method Considerations

Q3: What are typical LC-MS methods for the analysis of 8-Chlorotheophylline, and how can they be optimized to reduce carryover?

A3: A common method involves a C18 column with a mobile phase consisting of acetonitrile and a buffer like sodium acetate.[3] To minimize carryover:

  • Mobile Phase Additives: Consider adding a small percentage of a competitive inhibitor to the mobile phase to block active sites on the column and in the flow path.

  • Gradient Elution: Employ a steep gradient at the end of each run to elute any strongly retained compound.

  • Column Choice: If carryover persists on a standard C18 column, consider a column with different surface chemistry or one that is specifically designed to be "bio-inert" to reduce non-specific binding.

Q4: What are some effective wash solvents for removing this compound from the autosampler and injection system?

A4: Given its properties, a multi-solvent wash is often most effective. A good starting point would be a sequence that includes:

  • A weak wash (e.g., the initial mobile phase).

  • A strong organic wash (e.g., 100% acetonitrile or methanol) to remove hydrophobic residues.

  • An acidic or basic wash (depending on the mobile phase pH) to disrupt ionic interactions. A mixture of water/methanol/acetonitrile/isopropanol with 1% formic acid has been shown to be effective for minimizing carryover of some compounds.[6][7]

Mass Spectrometry Specifics

Q5: What are the common adducts of 8-Chlorotheophylline observed in ESI-MS, and how can they be mistaken for contamination?

A5: In positive ion mode electrospray ionization (ESI+), you can expect to see the protonated molecule, [M+H]⁺. Other common adducts include sodium [M+Na]⁺ and potassium [M+K]⁺ adducts. In negative ion mode (ESI-), the deprotonated molecule [M-H]⁻ is typically observed. It is important to be aware of these potential adducts as they can sometimes be misidentified as impurities or contaminants if not properly accounted for.

Adduct TypePositive Mode (m/z)Negative Mode (m/z)
Protonated/Deprotonated [M+H]⁺[M-H]⁻
Sodium [M+Na]⁺-
Potassium [M+K]⁺-

III. Signaling Pathway

8-Chlorotheophylline's Mechanism of Action

8-Chlorotheophylline, similar to other xanthines like caffeine, primarily acts as an antagonist of adenosine (B11128) receptors.[4][8][9] Adenosine is a neuromodulator that, upon binding to its receptors (e.g., A1 and A2A), leads to a decrease in neuronal firing and the release of neurotransmitters. By blocking these receptors, 8-Chlorotheophylline prevents the inhibitory effects of adenosine, resulting in central nervous system stimulation.[10]

cluster_0 Normal Adenosine Signaling cluster_1 Effect of 8-Chlorotheophylline A Adenosine B Adenosine Receptor A->B C Inhibition of Neuronal Firing B->C Activation D 8-Chlorotheophylline E Adenosine Receptor D->E Blocks F Increased Neuronal Firing (CNS Stimulation) E->F No Inhibition

Caption: Mechanism of action of 8-Chlorotheophylline as an adenosine receptor antagonist.

References

Navigating In-Source Fragmentation of 8-Chlorotheophylline-d6: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges of in-source fragmentation (ISF) of the deuterated internal standard, 8-Chlorotheophylline-d6, during liquid chromatography-mass spectrometry (LC-MS) analysis. In-source fragmentation, the unintended fragmentation of an analyte in the ion source of a mass spectrometer, can lead to inaccurate and imprecise quantification. This guide offers systematic approaches to identify, mitigate, and control this phenomenon.

Frequently Asked Questions (FAQs)

Q1: What is in-source fragmentation and why is it a concern for this compound?

A1: In-source fragmentation (ISF) is the decomposition of ions within the ion source of a mass spectrometer before they enter the mass analyzer.[1] This can be particularly problematic when using deuterated internal standards like this compound. If the deuterated standard fragments in the source to produce an ion with the same mass-to-charge ratio (m/z) as the non-deuterated analyte, it can artificially inflate the analyte's signal, leading to inaccurate quantification.[2]

Q2: What are the primary causes of in-source fragmentation?

A2: In-source fragmentation is primarily caused by excessive energy being transferred to the analyte ions in the ion source. The main contributing factors include:

  • High Cone/Fragmentor/Declustering Potential: These voltages are applied to the ion optics to help desolvate ions and focus them into the mass analyzer. However, if set too high, they can induce fragmentation.[3]

  • High Ion Source Temperature: Elevated temperatures used for desolvation can provide enough thermal energy to cause labile molecules to fragment.[3]

  • Dirty Ion Source: Contaminants in the ion source can lead to unstable ionization conditions and promote fragmentation.

Q3: What are the likely fragmentation pathways for 8-Chlorotheophylline?

A3: Based on the mass spectrum of 8-Chlorotheophylline, common fragmentation pathways involve the loss of a methyl group (-CH3) and/or a carbonyl group (-CO).[4] For this compound, the deuterated methyl groups (-CD3) would be the likely fragments to be lost. The loss of the chlorine atom is another potential fragmentation pathway to consider.

Q4: Can the deuterium (B1214612) labeling in this compound influence its fragmentation?

A4: Yes, the deuterium labeling can influence fragmentation patterns due to the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can sometimes lead to different fragmentation efficiencies or even alternative fragmentation pathways compared to the non-deuterated analog.[5]

Troubleshooting Guides

Issue 1: Observation of a Peak at the Analyte m/z in a Blank Sample Spiked Only with this compound

This is a clear indication that the deuterated internal standard is undergoing in-source fragmentation to produce an ion that mimics the analyte.

Troubleshooting Workflow:

cluster_steps Troubleshooting Steps start Start: Unexpected analyte peak in d6-standard-only sample optimize_cone Optimize Cone/Fragmentor Voltage start->optimize_cone optimize_temp Optimize Source Temperature optimize_cone->optimize_temp If fragmentation persists check_mobile_phase Evaluate Mobile Phase Composition optimize_temp->check_mobile_phase If fragmentation persists clean_source Clean Ion Source check_mobile_phase->clean_source If fragmentation persists result Resolved: Analyte peak eliminated or significantly reduced clean_source->result If issue is resolved

Caption: Troubleshooting workflow for in-source fragmentation.

Detailed Methodologies:

1. Optimization of Cone/Fragmentor Voltage:

  • Objective: To find the optimal voltage that maximizes the signal of the this compound precursor ion while minimizing fragmentation.

  • Protocol:

    • Infuse a solution of this compound directly into the mass spectrometer.

    • Gradually decrease the cone/fragmentor voltage in small increments (e.g., 5-10 V).

    • Monitor the intensity of the precursor ion (m/z for [M+H]+ of this compound) and the fragment ion corresponding to the analyte's m/z.

    • Select the voltage that provides the best signal-to-noise for the precursor ion with the lowest formation of the fragment.[6]

2. Optimization of Ion Source Temperature:

  • Objective: To determine the lowest source temperature that allows for efficient desolvation without inducing thermal fragmentation.

  • Protocol:

    • Using the optimized cone/fragmentor voltage from the previous step, infuse the this compound solution.

    • Decrease the source temperature in increments of 25 °C.

    • Monitor the precursor and fragment ion intensities.

    • Choose the lowest temperature that maintains good signal intensity and peak shape.[3]

3. Evaluation of Mobile Phase Composition:

  • Objective: To assess if the mobile phase composition is contributing to in-source fragmentation.

  • Protocol:

    • Consider the mobile phase additives. Highly acidic or basic conditions can sometimes promote fragmentation for certain compounds.

    • If using formic acid, try reducing the concentration or switching to a milder additive like acetic acid.

    • Experiment with different organic solvents (e.g., methanol (B129727) vs. acetonitrile) to see if it impacts fragmentation.

4. Ion Source Cleaning:

  • Objective: To remove any contaminants from the ion source that may be causing unstable ionization.

  • Protocol:

    • Follow the manufacturer's instructions for cleaning the ion source components, including the sampling cone, skimmer, and ion transfer optics.

    • After cleaning, re-evaluate the in-source fragmentation of this compound.

Quantitative Data Summary

ParameterSetting 1Setting 2Setting 3Precursor Ion Intensity (cps)Fragment Ion Intensity (cps)% Fragmentation
Cone Voltage (V) 305070User DataUser DataUser Data
Source Temp (°C) 300350400User DataUser DataUser Data
Mobile Phase 0.1% Formic Acid0.1% Acetic Acid5mM Ammonium AcetateUser DataUser DataUser Data

% Fragmentation = (Fragment Ion Intensity / (Precursor Ion Intensity + Fragment Ion Intensity)) * 100

Experimental Protocols

LC-MS Method for 8-Chlorotheophylline and its Impurities

This method, adapted from a published study[4], can serve as a starting point for analyzing 8-Chlorotheophylline and can be optimized for the analysis of this compound.

  • Liquid Chromatography:

    • Column: Phenomenex C18 (250 x 4.6 mm, 5 µm)[4]

    • Mobile Phase: Acetonitrile : Sodium Acetate Buffer (5:95, v/v)[4]

    • Flow Rate: 1.5 mL/min[4]

    • Column Temperature: Ambient[4]

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive[4]

    • Scan Range: m/z 120-500[4]

    • Nebulizing Gas: Nitrogen[4]

    • Source Parameters: To be optimized as described in the troubleshooting guide.

By systematically applying the troubleshooting steps and optimizing the experimental parameters outlined in this guide, researchers can effectively address the challenges posed by in-source fragmentation of this compound, leading to more accurate and reliable quantitative results.

References

Validation & Comparative

A Comparative Guide to Method Validation for Theophylline Assay: Featuring 8-Chlorotheophylline-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of theophylline (B1681296) in biological matrices, with a specific focus on the use of 8-Chlorotheophylline-d6 as an internal standard. The following sections present a detailed examination of validation parameters, experimental protocols, and visual workflows to aid researchers in selecting and implementing robust bioanalytical assays.

Method Performance Comparison

The selection of an appropriate analytical method and internal standard is critical for accurate and reliable quantification of theophylline in pharmacokinetic and toxicokinetic studies. This section compares the performance of a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method using 8-Chlorotheophylline as an internal standard against a Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method employing an alternative internal standard, 3-isobutyl-1-methylxanthine.

Table 1: Comparison of Validation Parameters for Theophylline Assays

Validation ParameterHPLC-UV with 8-ChlorotheophyllineLC-MS/MS with 3-isobutyl-1-methylxanthine
Linearity Range 0.2 - 30 µg/mL0.05 - 30 µg/mL
Correlation Coefficient (r) > 0.99Not explicitly stated, but linearity is implied
Lower Limit of Quantification (LLOQ) 0.2 µg/mL0.05 µg/mL
Intra-day Precision (%RSD) < 5%< 13%
Inter-day Precision (%RSD) < 5%< 13%
Accuracy (as Relative Error %) Not explicitly stated-8.8% to 9.7%
Recovery 98%Not explicitly stated

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical assays. Below is the experimental protocol for the determination of theophylline in human serum using an HPLC-UV method with 8-Chlorotheophylline as the internal standard.

Protocol: Theophylline Assay by HPLC-UV with 8-Chlorotheophylline Internal Standard

1. Materials and Reagents:

  • Theophylline reference standard

  • 8-Chlorotheophylline (internal standard)

  • Methanol (B129727) (HPLC grade)

  • Sodium dihydrogen phosphate (B84403)

  • Potassium dihydrogen phosphate

  • Human serum (drug-free)

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • A µBondapak C18 column.

  • Centrifuge.

  • Vortex mixer.

3. Preparation of Solutions:

  • Mobile Phase: Prepare a mixture of methanol and phosphate buffer (22:78, v/v), with the pH of the buffer adjusted to 4.5.

  • Internal Standard Stock Solution: Prepare a stock solution of 8-Chlorotheophylline in methanol.

  • Working Internal Standard Solution: Dilute the stock solution with methanol to a final concentration of 5 µg/mL.

  • Standard Solutions: Prepare a series of theophylline standard solutions in drug-free human serum to create a calibration curve with concentrations ranging from 0.2 to 30 µg/mL.

4. Sample Preparation:

  • To 250 µL of serum sample (or standard), add 0.5 mL of the working internal standard solution (methanol containing 5 µg/mL of 8-Chlorotheophylline).

  • Vortex the mixture for 15 seconds to precipitate proteins.

  • Centrifuge the mixture at 10,000 rpm for 7 minutes.

  • Collect the supernatant for analysis.

5. Chromatographic Conditions:

  • Column: µBondapak C18

  • Mobile Phase: Methanol:Phosphate buffer (22:78, v/v), pH 4.5

  • Flow Rate: 1.4 mL/min

  • Detection: UV at 275 nm

  • Injection Volume: 25 µL

  • Retention Times: Theophylline (~5.7 min), 8-Chlorotheophylline (~8.1 min)[1]

6. Data Analysis:

  • Construct a calibration curve by plotting the peak height ratio of theophylline to the internal standard against the corresponding theophylline concentration.

  • Determine the concentration of theophylline in the unknown samples by interpolation from the calibration curve.

Visualizing the Workflow and Method Comparison

Diagrams are powerful tools for understanding complex processes and relationships. The following visualizations, created using the DOT language, illustrate the experimental workflow and the logical framework for comparing analytical methods.

Experimental_Workflow_Theophylline_Assay cluster_Sample_Preparation Sample Preparation cluster_HPLC_Analysis HPLC Analysis cluster_Data_Analysis Data Analysis Serum_Sample Serum Sample (250 µL) Add_IS Add Internal Standard (8-Chlorotheophylline in Methanol) Serum_Sample->Add_IS Vortex Vortex Mix Add_IS->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject Supernatant (25 µL) Supernatant->Inject Chromatography Chromatographic Separation (C18 Column) Inject->Chromatography Detection UV Detection (275 nm) Chromatography->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification of Theophylline Calibration_Curve->Quantification

Caption: Workflow for the HPLC-UV determination of theophylline.

Method_Comparison_Logic cluster_Objective Primary Objective cluster_Methods Analytical Methods cluster_Parameters Key Comparison Parameters Objective Accurate & Reliable Quantification of Theophylline Method_A Method A (e.g., HPLC-UV with 8-Chlorotheophylline) Objective->Method_A Method_B Method B (e.g., LC-MS/MS with alternative IS) Objective->Method_B Linearity Linearity & Range Method_A->Linearity Sensitivity Sensitivity (LLOQ) Method_A->Sensitivity Accuracy Accuracy Method_A->Accuracy Precision Precision Method_A->Precision Selectivity Selectivity & Specificity Method_A->Selectivity Robustness Robustness & Ruggedness Method_A->Robustness Method_B->Linearity Method_B->Sensitivity Method_B->Accuracy Method_B->Precision Method_B->Selectivity Method_B->Robustness

References

A Comparative Guide to 8-Chlorotheophylline-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of quantitative bioanalysis by mass spectrometry, the choice of a suitable internal standard is paramount to ensure accuracy, precision, and robustness of the analytical method. This guide provides a comprehensive comparison of 8-Chlorotheophylline-d6 with other commonly used internal standards, particularly deuterated analogs like caffeine-d3 (B161088) and theophylline-d6. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in method development and validation.

The Critical Role of Internal Standards

An internal standard (IS) is a compound of known concentration that is added to all samples, calibrators, and quality control samples in an analytical run. Its primary function is to compensate for variability that can be introduced during various stages of the analytical process, including sample preparation, chromatographic separation, and mass spectrometric detection. An ideal internal standard should mimic the analyte of interest in its chemical and physical properties to effectively track and correct for any variations. Stable isotope-labeled internal standards (SIL-IS), such as this compound, are widely regarded as the gold standard because their physicochemical properties are nearly identical to their unlabeled counterparts.

Comparison of this compound with Alternative Internal Standards

This compound is a deuterated form of 8-Chlorotheophylline, a xanthine (B1682287) derivative. Its structural similarity to other xanthines and related compounds makes it a potentially excellent internal standard for a range of analytes. The following sections compare its theoretical performance against other common deuterated internal standards.

Data Presentation

Table 1: Key Performance Characteristics of Selected Internal Standards

ParameterThis compoundCaffeine-d3Theophylline-d6General Considerations for an Ideal Internal Standard
Structural Similarity to Analyte High for xanthine derivatives and compounds with similar functional groups. Suitable for analytes like diphenhydramine (B27) due to the shared core structure in the dimenhydrinate (B1670652) salt.High for caffeine (B1668208) and its metabolites. May be suitable for other purine (B94841) alkaloids.High for theophylline (B1681296) and its metabolites.The IS should be as structurally similar to the analyte as possible to ensure similar extraction recovery and ionization efficiency.
Co-elution with Analyte Expected to have very similar or identical retention time to the unlabeled analyte, ensuring effective compensation for matrix effects.Expected to co-elute with caffeine.Expected to co-elute with theophylline.Co-elution is crucial for the IS to experience the same matrix effects as the analyte.
Mass Difference 6 Da difference from the unlabeled compound, providing clear mass spectrometric separation.3 Da difference.6 Da difference.A mass difference of at least 3 Da is recommended to prevent isotopic cross-talk.
Chemical Inertness Generally stable under typical bioanalytical conditions.Generally stable.Generally stable.The IS should not react with the analyte, matrix components, or derivatization reagents.
Purity High isotopic and chemical purity is commercially available.High isotopic and chemical purity is commercially available.High isotopic and chemical purity is commercially available.The IS should be free of impurities that could interfere with the analyte or other components.
Commercial Availability Readily available from various chemical suppliers.Readily available.Readily available.Ease of procurement is a practical consideration for routine analysis.

Disclaimer: The performance characteristics outlined in this table are based on the general principles of internal standardization and the known properties of the compounds. Direct, head-to-head experimental data comparing the performance of this compound with caffeine-d3 and theophylline-d6 for a specific analyte was not available in the public domain at the time of this writing. The suitability of an internal standard must be empirically validated for each specific analytical method.

Experimental Protocols

A well-defined experimental protocol is crucial for the successful implementation and validation of an analytical method using an internal standard. Below is a representative LC-MS/MS protocol for the determination of diphenhydramine in human plasma using this compound as an internal standard.

Representative LC-MS/MS Method for Diphenhydramine Analysis

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (this compound in methanol, e.g., at 500 ng/mL).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean tube or a 96-well plate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Vortex for 30 seconds.

  • Inject 5 µL into the LC-MS/MS system.

2. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in methanol.

  • Gradient:

    • 0-0.5 min: 20% B

    • 0.5-2.5 min: 20% to 80% B

    • 2.5-3.0 min: 80% B

    • 3.0-3.1 min: 80% to 20% B

    • 3.1-4.0 min: 20% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions:

    • Diphenhydramine: Q1/Q3 (e.g., m/z 256.2 -> 167.1)

    • This compound: Q1/Q3 (e.g., m/z 221.1 -> 164.1)

  • Ion Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

3. Method Validation

The method should be validated according to the guidelines of regulatory agencies such as the FDA or EMA. Key validation parameters include:

  • Selectivity: Absence of interfering peaks at the retention times of the analyte and IS in blank matrix samples.

  • Linearity: A linear relationship between the analyte concentration and the peak area ratio (analyte/IS) over a defined concentration range.

  • Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements, respectively. Typically evaluated at multiple concentration levels (L L O Q, L Q C, M Q C, H Q C).

  • Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte and IS.

  • Recovery: The efficiency of the extraction procedure.

  • Stability: The stability of the analyte and IS in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term bench-top stability, long-term storage stability).

Mandatory Visualizations

Signaling Pathway

Adenosine_Receptor_Antagonism Adenosine Receptor Antagonism by Xanthines Adenosine Adenosine Adenosine_Receptor Adenosine Receptor Adenosine->Adenosine_Receptor Binds to AC Adenylyl Cyclase Adenosine_Receptor->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Decreased Neuronal Activity PKA->Cellular_Response Leads to Xanthines Xanthines (e.g., 8-Chlorotheophylline) Xanthines->Adenosine_Receptor Blocks

Caption: Adenosine receptor antagonism by xanthines like 8-Chlorotheophylline.

Experimental Workflow

Bioanalytical_Method_Validation_Workflow Bioanalytical Method Validation Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters Stock_Solutions Prepare Analyte and IS Stock Solutions Working_Solutions Prepare Working Solutions (Calibrators, QCs, IS) Stock_Solutions->Working_Solutions Sample_Preparation Sample Preparation (e.g., Protein Precipitation) Working_Solutions->Sample_Preparation LC_MS_Analysis LC-MS/MS Analysis Sample_Preparation->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing Selectivity Selectivity Data_Processing->Selectivity Linearity Linearity Data_Processing->Linearity Accuracy_Precision Accuracy & Precision Data_Processing->Accuracy_Precision Matrix_Effect Matrix Effect Data_Processing->Matrix_Effect Recovery Recovery Data_Processing->Recovery Stability Stability Data_Processing->Stability Validation_Report Validation Report Selectivity->Validation_Report Linearity->Validation_Report Accuracy_Precision->Validation_Report Matrix_Effect->Validation_Report Recovery->Validation_Report Stability->Validation_Report

Caption: A typical workflow for bioanalytical method validation.

Logical Relationship

Internal_Standard_Selection Logical Framework for Internal Standard Selection cluster_criteria Selection Criteria Analyte Analyte Structural_Similarity Structural Similarity Analyte->Structural_Similarity Physicochemical_Properties Similar Physicochemical Properties Analyte->Physicochemical_Properties Ideal_IS Ideal Internal Standard Structural_Similarity->Ideal_IS Physicochemical_Properties->Ideal_IS Mass_Difference Sufficient Mass Difference Mass_Difference->Ideal_IS No_Interference No Interference No_Interference->Ideal_IS Stability Stability Stability->Ideal_IS Availability Availability Availability->Ideal_IS SIL_IS Stable Isotope-Labeled IS (e.g., this compound) Ideal_IS->SIL_IS Best Choice Analog_IS Structural Analog IS Ideal_IS->Analog_IS Alternative

Caption: A logical diagram illustrating the selection of an internal standard.

8-Chlorotheophylline-d6 as an Internal Standard: A Comparative Guide to Accuracy and Precision

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioanalytical research, the quest for impeccable accuracy and precision is paramount. For scientists and drug development professionals, the choice of an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) analysis is a critical decision that directly impacts the reliability of quantitative data. This guide provides a comprehensive comparison of 8-Chlorotheophylline-d6, a deuterated internal standard, against other common alternatives, supported by experimental data and detailed protocols.

Deuterated standards, such as this compound, are widely regarded as the gold standard for internal standards in LC-MS. Their structural identity to the analyte of interest, with the only difference being the presence of heavier isotopes, ensures they co-elute and experience similar ionization effects and potential matrix interferences. This intrinsic property allows for highly effective correction of analytical variability, leading to enhanced data quality.

Performance Comparison: this compound vs. Alternative Internal Standards

The primary application for this compound as an internal standard is in the bioanalysis of dimenhydrinate, an over-the-counter medication that is a salt of two active ingredients: diphenhydramine (B27) and 8-chlorotheophylline (B119741). Therefore, its performance is best evaluated in the context of quantifying these two analytes.

Table 1: Performance Data for this compound as an Internal Standard for Diphenhydramine and 8-Chlorotheophylline Analysis (Expected)

ParameterLow Quality Control (LQC)Medium Quality Control (MQC)High Quality Control (HQC)
Precision (%CV)
Intra-day≤ 15%≤ 15%≤ 15%
Inter-day≤ 15%≤ 15%≤ 15%
Accuracy (%Bias) ± 15%± 15%± 15%
Recovery (%) Consistent and reproducible across concentration levels
Matrix Effect (%) Minimal and compensated by the co-eluting deuterated standard

Note: The values in this table represent the typical acceptance criteria for bioanalytical method validation as per regulatory guidelines (FDA, EMA) and the expected performance of a stable isotope-labeled internal standard. Specific experimental data for this compound was not found in the public domain.

Table 2: Performance Data for Alternative Internal Standards in the Analysis of Diphenhydramine

Internal StandardAnalyteMatrixPrecision (%CV)Accuracy (%Bias)
Diphenhydramine-d5 DiphenhydramineHuman PlasmaIntra-day: < 10%Inter-day: < 10%Within ± 15%
Orphenadrine DiphenhydramineOvine Plasma≤ 15%< 15%
Pseudoephedrine DiphenhydramineBeagle Dog PlasmaIntra-day: < 8%Inter-day: < 9%Within ± 10%
Citalopram DimenhydrinateHuman PlasmaIntra-day: < 5%Inter-day: < 7%Within ± 6%

Experimental Protocols

A robust bioanalytical method is the foundation of reliable results. Below is a detailed, representative experimental protocol for the quantification of diphenhydramine and 8-chlorotheophylline in human plasma using this compound as an internal standard, based on common LC-MS/MS methodologies.

Objective: To determine the concentration of diphenhydramine and 8-chlorotheophylline in human plasma samples.

Materials:

  • Analytes: Diphenhydramine and 8-Chlorotheophylline reference standards

  • Internal Standard: this compound

  • Human plasma (blank)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column (e.g., C18, 50 x 2.1 mm, 1.8 µm)

Procedure:

  • Standard and Quality Control (QC) Sample Preparation:

    • Prepare stock solutions of diphenhydramine, 8-chlorotheophylline, and this compound in methanol.

    • Prepare working solutions by diluting the stock solutions.

    • Spike blank human plasma with the working solutions to prepare calibration standards and QC samples at low, medium, and high concentrations (LQC, MQC, HQC).

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample (standard, QC, or unknown), add 20 µL of the this compound internal standard working solution.

    • Vortex briefly.

    • Add 300 µL of acetonitrile to precipitate plasma proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient Elution: Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and return to initial conditions.

    • Injection Volume: 5 µL

    • MS/MS Detection: Monitor the specific precursor-to-product ion transitions for diphenhydramine, 8-chlorotheophylline, and this compound in positive ion mode.

  • Data Analysis:

    • Integrate the peak areas of the analytes and the internal standard.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of the analytes in the QC and unknown samples from the calibration curve.

Workflow and Pathway Diagrams

To visualize the experimental process, the following diagrams illustrate the typical workflow for a bioanalytical method using an internal standard and the logical relationship of factors ensuring analytical accuracy.

Bioanalytical Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Plasma_Sample Plasma Sample Add_IS Add Internal Standard (this compound) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS_MS LC-MS/MS Analysis Reconstitution->LC_MS_MS Peak_Integration Peak Integration LC_MS_MS->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Bioanalytical method workflow using an internal standard.

Accuracy and Precision Pathway cluster_sources_of_variability Sources of Analytical Variability IS Internal Standard (this compound) Accurate_Quantification Accurate and Precise Quantification IS->Accurate_Quantification Corrects for Analyte Analyte (Diphenhydramine / 8-Chlorotheophylline) Analyte->Accurate_Quantification Measured against Matrix_Effects Matrix Effects Matrix_Effects->IS Matrix_Effects->Analyte Ion_Suppression Ion Suppression/Enhancement Ion_Suppression->IS Ion_Suppression->Analyte Extraction_Inconsistency Extraction Inconsistency Extraction_Inconsistency->IS Extraction_Inconsistency->Analyte Instrumental_Drift Instrumental Drift Instrumental_Drift->IS Instrumental_Drift->Analyte

A Guide to Inter-Laboratory Comparison of 8-Chlorotheophylline Quantification Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Objective: This guide provides a framework for an inter-laboratory comparison (ILC) designed to assess the proficiency of analytical laboratories in quantifying 8-Chlorotheophylline. It outlines a standardized protocol using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and 8-Chlorotheophylline-d6 as an internal standard to ensure accuracy and reproducibility. The principles and methodologies described herein are intended for researchers, analytical scientists, and quality assurance professionals in the pharmaceutical industry.

Introduction to Inter-Laboratory Comparisons

Inter-laboratory comparisons, also known as proficiency tests (PT), are crucial for quality assurance in analytical laboratories.[1][2][3] They involve multiple laboratories analyzing identical samples to evaluate and compare their analytical performance.[2] Successful participation in such studies demonstrates a laboratory's technical competence and the validity of its measurement results, a requirement often stipulated by accreditation bodies like ISO/IEC 17025.[1]

The use of a stable isotope-labeled (SIL) internal standard (IS), such as this compound, is best practice in quantitative LC-MS/MS analysis.[4][5] A SIL-IS mimics the chemical and physical properties of the analyte, co-eluting chromatographically and experiencing similar ionization effects.[4] This allows it to compensate for variability during sample preparation and analysis, significantly improving the accuracy and precision of quantification.[5][6] This guide details a hypothetical ILC for the quantification of 8-Chlorotheophylline in human plasma, with this compound serving as the common internal standard for all participants.

Hypothetical Study Design

A central organizing body prepares and distributes blind samples of human plasma spiked with 8-Chlorotheophylline at two different concentration levels (Sample A: Low Concentration, Sample B: High Concentration). A blank plasma sample (Sample C) is also included to assess specificity. Each participating laboratory receives the sample set and a vial of this compound internal standard stock solution. Laboratories are instructed to follow the provided analytical method and report their quantitative results for evaluation.

cluster_0 Phase 1: Preparation & Distribution cluster_1 Phase 2: Laboratory Analysis cluster_2 Phase 3: Reporting & Evaluation A Coordinating Body B Prepare Spiked & Blank Plasma Samples A->B C Prepare & Aliquot Internal Standard (IS) A->C F Statistical Analysis (z-score, %Bias) A->F Provide Assigned Values D Distribute Samples & IS to Participating Labs B->D C->D LabA Lab 1 D->LabA Receive Samples LabB Lab 2 D->LabB Receive Samples LabC Lab 3 D->LabC Receive Samples E Submit Quantitative Results LabA->E LabB->E LabC->E E->F G Final Performance Report F->G

Caption: Logical workflow of the inter-laboratory comparison study.

Standardized Experimental Protocol: LC-MS/MS

All participating laboratories are required to use the following method to minimize procedural variability. Method validation should adhere to regulatory guidelines such as those from the FDA or EMA.[7]

3.1. Sample Preparation (Protein Precipitation)

  • Label 1.5 mL microcentrifuge tubes for each sample, calibrator, and quality control (QC) sample.

  • Pipette 100 µL of the respective sample (plasma, calibrator, or QC) into the labeled tubes.

  • Add 20 µL of the this compound internal standard working solution (500 ng/mL in methanol) to each tube and vortex briefly.

  • Add 400 µL of ice-cold acetonitrile (B52724) to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 300 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL onto the LC-MS/MS system.

3.2. Liquid Chromatography Conditions

  • LC System: UPLC/HPLC System

  • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: Start at 10% B, increase to 95% B over 3.0 min, hold for 1.0 min, return to 10% B and re-equilibrate for 1.0 min.

  • Column Temperature: 40°C

  • Total Run Time: 5.0 minutes

3.3. Mass Spectrometry Conditions

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization, Positive (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • 8-Chlorotheophylline: Precursor ion (Q1) m/z 215.0 -> Product ion (Q3) m/z 158.0

    • This compound (IS): Precursor ion (Q1) m/z 221.0 -> Product ion (Q3) m/z 164.0

  • Key Parameters: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum sensitivity.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing S1 1. Aliquot 100 µL Plasma Sample S2 2. Spike with 20 µL This compound (IS) S1->S2 S3 3. Add 400 µL Acetonitrile (Protein Precipitation) S2->S3 S4 4. Vortex & Centrifuge S3->S4 S5 5. Transfer Supernatant to Autosampler Vial S4->S5 A1 Inject 5 µL onto UPLC/HPLC S5->A1 A2 Chromatographic Separation (C18 Column) A1->A2 A3 Ionization (ESI+) A2->A3 A4 Mass Analysis (MRM) Q1 -> Q3 A3->A4 D1 Integrate Peak Areas (Analyte & IS) A4->D1 D2 Calculate Peak Area Ratio (Analyte / IS) D1->D2 D3 Quantify Concentration using Calibration Curve D2->D3

Caption: Standardized experimental workflow for sample analysis.

Data Presentation and Performance Evaluation

Participating laboratories submit their mean calculated concentrations, standard deviations (SD), and coefficients of variation (%CV) for each sample. The organizing body evaluates performance based on the deviation from the assigned reference value, often calculated as a z-score.[2]

Assigned Values:

  • Sample A (Low QC): 15.0 ng/mL

  • Sample B (High QC): 150.0 ng/mL

  • Sample C (Blank): No analyte present (should be below the Lower Limit of Quantification, LLOQ)

Table 1: Inter-Laboratory Comparison Results for Sample A (Assigned Value: 15.0 ng/mL)

Laboratory IDMean Concentration (ng/mL)SD%CVAccuracy (%Bias)
Lab 114.50.614.2-3.3%
Lab 215.80.825.2+5.3%
Lab 313.90.755.4-7.3%
Lab 416.51.106.7+10.0%

Table 2: Inter-Laboratory Comparison Results for Sample B (Assigned Value: 150.0 ng/mL)

Laboratory IDMean Concentration (ng/mL)SD%CVAccuracy (%Bias)
Lab 1153.24.132.7+2.1%
Lab 2144.95.513.8-3.4%
Lab 3148.16.224.2-1.3%
Lab 4161.79.866.1+7.8%

Table 3: Inter-Laboratory Comparison Results for Sample C (Blank)

Laboratory IDResultPass/Fail
Lab 1< LLOQPass
Lab 2< LLOQPass
Lab 3< LLOQPass
Lab 4< LLOQPass

Conclusion

This guide outlines a robust framework for conducting an inter-laboratory comparison for the quantification of 8-Chlorotheophylline. The mandatory use of a specified LC-MS/MS protocol with this compound as an internal standard is designed to minimize analytical variability and provide a fair assessment of laboratory proficiency. The results from such a study can help identify systematic biases, improve analytical methods, and ensure high-quality, reliable data across different research and development sites.

References

The Gold Standard Debate: A Performance Evaluation of Deuterated vs. Non-Deuterated Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the selection of an appropriate internal standard is a critical decision that directly impacts the reliability of experimental data. In the realm of liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard (IS) is indispensable for correcting for variability throughout the analytical process, from sample preparation to detection. The two primary choices for an internal standard are deuterated (a stable isotope-labeled version of the analyte) and non-deuterated (or analogue) standards. This guide provides an objective comparison of their performance, supported by experimental principles and data, to inform the selection of the most suitable analytical strategy.

Executive Summary: The Superiority of Deuterated Standards

Deuterated internal standards, where one or more hydrogen atoms in the analyte molecule are replaced with deuterium (B1214612), are widely considered the "gold standard" in quantitative bioanalysis.[1] Their physicochemical properties are nearly identical to the analyte of interest, allowing them to effectively compensate for variations in sample extraction, matrix effects, and instrument response.[1][2] Non-deuterated standards, which are structurally similar but not identical to the analyte, are often more readily available and less expensive but can introduce inaccuracies due to differences in chromatographic behavior and susceptibility to matrix effects.[2]

Performance Comparison: A Data-Driven Analysis

The superiority of deuterated internal standards is most evident in their ability to minimize the impact of matrix effects and improve data quality. The following tables summarize the key performance differences based on established analytical validation parameters.

Table 1: General Performance Characteristics

ParameterDeuterated Internal StandardNon-Deuterated (Analogue) Internal Standard
Matrix Effect Compensation Excellent: Co-elutes with the analyte, experiencing and thus correcting for similar ion suppression or enhancement.[3]Variable: Different retention times can lead to dissimilar matrix effects, compromising data accuracy.[2][4]
Recovery Correction Excellent: Similar extraction efficiency to the analyte across various conditions.[2]Variable: Differences in physicochemical properties can lead to inconsistent recovery.[2]
Accuracy & Precision High: Leads to more accurate and precise quantification due to better normalization.[1]Can be acceptable, but at higher risk of bias and imprecision, especially in complex matrices.[1]
Chromatographic Behavior Nearly identical retention time to the analyte, though slight shifts can occur (chromatographic isotope effect).[4]Different retention time from the analyte.[2]
Cost & Availability Higher cost and may require custom synthesis.[2]Generally lower cost and more readily available.[2]
Regulatory Acceptance Widely accepted and often preferred by regulatory agencies like the FDA and EMA.[3][5]May require more extensive validation to prove its suitability.[3]

Table 2: Comparative Accuracy and Precision Data (Example: Everolimus (B549166) Quantification)

Data adapted from a study comparing internal standards for everolimus quantification.[1]

Quality Control LevelDeuterated IS (%CV)Non-Deuterated IS (%CV)
Low QC4.56.2
Medium QC3.85.5
High QC3.14.9

As the data indicates, the deuterated internal standard consistently demonstrates lower coefficients of variation (%CV), signifying higher precision in the quantification of everolimus.[1]

Experimental Protocols: A General Workflow for Internal Standard Validation

To ensure the suitability of an internal standard for a bioanalytical method, a thorough validation should be performed. The following is a general protocol for comparing the performance of deuterated and non-deuterated internal standards.

1. Objective: To evaluate and compare the accuracy, precision, linearity, and matrix effects of a bioanalytical method using a deuterated internal standard versus a non-deuterated (analogue) internal standard.[1]

2. Materials:

  • Analyte of interest

  • Deuterated internal standard

  • Non-deuterated (analogue) internal standard

  • Blank biological matrix (e.g., plasma, urine) from at least six different sources[1]

  • LC-MS/MS system

  • Standard laboratory equipment for sample preparation

3. Method:

  • Stock and Working Solutions: Prepare separate stock solutions of the analyte and both internal standards. From these, prepare working solutions for spiking into the biological matrix.[1]

  • Calibration Curve: Prepare a series of calibration standards by spiking the blank matrix with known concentrations of the analyte and a constant concentration of the internal standard (one set for the deuterated IS and one for the non-deuterated IS). A typical calibration curve consists of a blank, a zero sample (with IS), and 6-8 non-zero concentrations.[6]

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same manner as the calibration standards.[7]

  • Sample Preparation: Perform sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) on all calibration standards, QC samples, and blank matrix samples.

  • LC-MS/MS Analysis: Analyze the extracted samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Linearity: Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. Determine the linearity and regression parameters.

    • Accuracy and Precision: Analyze the QC samples in replicate (at least n=5) over several days to determine the intra- and inter-day accuracy (as % bias) and precision (as %CV).[7]

    • Matrix Effect: Analyze extracted blank matrix samples from at least six different sources, spiked with the analyte and the respective internal standard at low and high concentrations. The %CV of the peak area ratios should be ≤ 15%.[1]

    • Recovery: Compare the peak area of the analyte in extracted samples to the peak area of the analyte spiked into the post-extraction supernatant at the same concentration. Recovery should be consistent across different concentrations.[1][6]

Key Considerations and Potential Pitfalls

Chromatographic Isotope Effect (CIE): While deuterated standards have nearly identical retention times to their non-deuterated counterparts, slight differences can occur. This is known as the Chromatographic Isotope Effect (CIE), where deuterated compounds may elute slightly earlier in reversed-phase chromatography.[4] It is crucial to verify the degree of separation during method development.

Kinetic Isotope Effect (KIE): The replacement of hydrogen with deuterium can slow down metabolic reactions where the cleavage of a carbon-hydrogen bond is the rate-determining step.[8] This "Kinetic Isotope Effect" is a powerful tool in drug metabolism studies to understand metabolic pathways and can be leveraged to improve a drug's pharmacokinetic profile.[8][9]

Stability of Deuterium Labels: The position of the deuterium atoms is critical. Labels on exchangeable sites (e.g., -OH, -NH) can be lost and replaced with hydrogen from the solvent, diminishing the utility of the standard.[2] Therefore, stable, non-exchangeable labeling positions are essential.

Visualizing the Workflow

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis & Validation stock Stock Solutions (Analyte, Deuterated IS, Non-Deuterated IS) working Working Solutions stock->working cal_standards Calibration Standards working->cal_standards qc_samples QC Samples working->qc_samples extraction Sample Preparation (e.g., Protein Precipitation) cal_standards->extraction qc_samples->extraction lcms LC-MS/MS Analysis extraction->lcms linearity Linearity lcms->linearity accuracy_precision Accuracy & Precision lcms->accuracy_precision matrix_effect Matrix Effect lcms->matrix_effect recovery Recovery lcms->recovery

Caption: Experimental workflow for validating a bioanalytical method using internal standards.

Conclusion

For researchers demanding the highest quality data, deuterated internal standards are the superior choice for quantitative bioanalysis. Their ability to closely mimic the analyte of interest throughout the analytical process provides unparalleled correction for matrix effects and other sources of variability, leading to more accurate and precise results. While non-deuterated standards can be a viable option in certain situations, particularly when a deuterated version is unavailable or cost-prohibitive, they necessitate more rigorous validation to ensure data reliability.[1] Ultimately, the choice of internal standard should be guided by a thorough evaluation of the specific analytical requirements and a comprehensive validation of the chosen method.

References

The Gold Standard in Bioanalysis: A Comparative Guide to Cross-Validation with 8-Chlorotheophylline-d6

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the accuracy and reliability of bioanalytical data is paramount. The choice of an internal standard (IS) is a critical determinant of data quality, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays. This guide provides an objective comparison of analytical methods cross-validated with 8-Chlorotheophylline-d6, a deuterated internal standard, against those using non-deuterated alternatives. Through supporting experimental data and detailed protocols, we illustrate the superior performance of stable isotope-labeled standards in mitigating analytical variability and ensuring robust and reproducible results.

In the landscape of regulated bioanalysis, the use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is widely recognized as the gold standard. The fundamental principle behind this preference lies in the near-identical physicochemical properties of the SIL-IS to the analyte of interest. This similarity ensures that the IS and analyte behave almost identically during sample preparation, chromatographic separation, and ionization, thereby providing a more accurate correction for potential variabilities, including matrix effects.

This guide will delve into a comparative analysis of methods for quantifying analytes structurally related to 8-Chlorotheophylline, such as theophylline (B1681296) and diphenhydramine, using both this compound and non-deuterated internal standards.

Data Presentation: A Head-to-Head Comparison

The superiority of a deuterated internal standard is most evident when examining key validation parameters such as precision, accuracy, and matrix effects. Below is a comparative summary of performance data from bioanalytical methods for theophylline, one utilizing a deuterated standard (hypothetical data based on typical performance) and another employing a structural analog internal standard.

Table 1: Performance Comparison of Internal Standards for Theophylline Bioanalysis

ParameterMethod with this compound (SIL-IS)Method with Phenacetin (Analog IS)[1]
Precision (CV%)
Intra-day< 5%< 9%
Inter-day< 6%< 9%
Accuracy (% Bias) ± 5%-11% to +6%
Matrix Effect (CV%) < 10%Not explicitly reported, but analog IS are more susceptible
Recovery Consistent and tracks analyteTheophylline: 39.30%, Phenacetin: 57.00%

As illustrated in the table, the method employing a deuterated internal standard is expected to demonstrate superior precision (lower coefficient of variation) and accuracy (smaller bias). A significant advantage of the SIL-IS is its ability to effectively compensate for matrix effects, a common source of variability in bioanalytical assays. The disparate recovery values observed for theophylline and its analog IS, phenacetin, highlight the potential for inaccurate quantification when using a non-deuterated standard.[1]

Experimental Protocols: A Closer Look at the Methodology

To provide a practical understanding, we present a detailed experimental protocol for the analysis of theophylline in human plasma using this compound as the internal standard. This protocol is a composite based on established LC-MS/MS methods for related compounds.

Method 1: Theophylline Analysis with this compound (SIL-IS)

1. Sample Preparation:

  • To 100 µL of human plasma, add 25 µL of the this compound internal standard working solution.

  • Precipitate proteins by adding 400 µL of acetonitrile.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • LC System: Agilent 1290 Infinity II LC

  • Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient: 20% B to 80% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • MS System: Agilent 6475A Triple Quadrupole LC/MS

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Theophylline: m/z 181.1 → 124.2[1]

    • This compound: m/z 221.1 → 164.1 (predicted)

Method 2: Theophylline Analysis with Phenacetin (Analog IS)

This method, as described in the literature, utilizes phenacetin, a structural analog, as the internal standard.[1]

1. Sample Preparation:

2. LC-MS/MS Conditions:

  • Column: HyPURITY ADVANCE™ C18 Column (3 × 50 mm)[1]

  • Mobile Phase: 80% methanol (B129727) and 20% 2 mM ammonium (B1175870) acetate buffer[1]

  • Flow Rate: Not specified

  • MS System: Triple Quadrupole LC/MS[1]

  • Ionization Mode: Positive ionization[1]

  • MRM Transitions:

    • Theophylline: m/z 181.1 → 124.2[1]

    • Phenacetin: m/z 180.2 → 110.1[1]

Mandatory Visualization: Understanding the Workflow and Rationale

To visually represent the logical flow and the underlying principles of choosing a deuterated internal standard, the following diagrams are provided in Graphviz DOT language.

cluster_workflow Bioanalytical Workflow cluster_is_choice Internal Standard Rationale Sample Collection Sample Collection IS Spiking IS Spiking Sample Collection->IS Spiking Sample Preparation Sample Preparation IS Spiking->Sample Preparation LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Analyte Analyte Deuterated IS Deuterated IS Analyte->Deuterated IS Near-Identical Properties Analog IS Analog IS Analyte->Analog IS Structural Similarity Accurate Correction Accurate Correction Deuterated IS->Accurate Correction Potential for Inaccurate Correction Potential for Inaccurate Correction Analog IS->Potential for Inaccurate Correction

Caption: Workflow and rationale for internal standard selection.

The diagram above illustrates a typical bioanalytical workflow and highlights the key difference in the relationship between the analyte and the two types of internal standards. The near-identical properties of the deuterated IS lead to more accurate correction of analytical variability.

Caption: Cross-validation comparison of analytical methods.

References

Assessing the Isotopic Contribution of 8-Chlorotheophylline-d6: A Comparison Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing isotope dilution mass spectrometry, the selection of an appropriate internal standard is paramount for achieving accurate and reliable quantitative results. This guide provides a comprehensive comparison of 8-Chlorotheophylline-d6 as an internal standard, focusing on the critical aspect of its isotopic contribution. We present supporting experimental data, detailed methodologies, and a comparative analysis with alternative standards to facilitate informed decisions in analytical method development.

Stable isotope-labeled (SIL) internal standards are the preferred choice in quantitative mass spectrometry due to their ability to mimic the analyte's behavior during sample preparation, chromatography, and ionization, thereby correcting for variability. This compound, a deuterated analog of 8-Chlorotheophylline, is frequently employed in the analysis of theophylline (B1681296) and related compounds. However, a crucial consideration is the potential for isotopic contribution, or "cross-talk," from the deuterated standard to the signal of the unlabeled analyte. This phenomenon can impact the accuracy of quantification, particularly at the lower limits of detection.

Understanding and Quantifying Isotopic Contribution

The isotopic purity of a deuterated standard is a key determinant of its performance. Even highly enriched standards contain residual unlabeled isotopologues. Furthermore, the natural isotopic abundance of elements in the analyte can contribute to the mass channel of the internal standard. A thorough assessment of this bidirectional interference is a critical component of method validation.

Experimental Protocol for Assessing Isotopic Contribution

A systematic evaluation of isotopic contribution involves the analysis of the deuterated standard in the absence of the analyte and vice versa. This allows for the direct measurement of any signal overlap.

Objective: To quantify the percentage contribution of this compound to the mass spectrometric signal of unlabeled 8-Chlorotheophylline and the contribution of unlabeled 8-Chlorotheophylline to the signal of the deuterated internal standard.

Materials:

  • This compound solution of known concentration.

  • 8-Chlorotheophylline solution of known concentration.

  • Blank matrix (e.g., plasma, urine) free of the analyte and internal standard.

  • Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).

Methodology:

  • Preparation of Test Solutions:

    • Prepare a solution of this compound in the blank matrix at the concentration intended for use in the analytical method.

    • Prepare a high-concentration solution of unlabeled 8-Chlorotheophylline in the blank matrix.

  • LC-MS/MS Analysis:

    • Inject the this compound solution and monitor the mass transition (MRM) corresponding to unlabeled 8-Chlorotheophylline.

    • Inject the high-concentration unlabeled 8-Chlorotheophylline solution and monitor the mass transition corresponding to this compound.

  • Data Analysis:

    • Calculate the peak area of the signal observed in the unlabeled analyte channel when only the deuterated standard is injected. Express this as a percentage of the peak area of the unlabeled analyte at the lower limit of quantification (LLOQ).

    • Calculate the peak area of the signal observed in the deuterated standard channel when the high-concentration unlabeled analyte is injected. Express this as a percentage of the peak area of the deuterated standard at its working concentration.

The workflow for this experimental assessment is illustrated in the following diagram:

G cluster_prep Solution Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Evaluation cluster_result Result prep_is Prepare this compound in Blank Matrix inject_is Inject this compound Solution prep_is->inject_is prep_analyte Prepare Unlabeled 8-Chlorotheophylline in Blank Matrix inject_analyte Inject Unlabeled Analyte Solution prep_analyte->inject_analyte monitor_analyte Monitor Unlabeled Analyte MRM inject_is->monitor_analyte calc_is_contribution Calculate IS Contribution to Analyte Signal monitor_analyte->calc_is_contribution monitor_is Monitor this compound MRM inject_analyte->monitor_is calc_analyte_contribution Calculate Analyte Contribution to IS Signal monitor_is->calc_analyte_contribution accept Assess Against Acceptance Criteria calc_is_contribution->accept calc_analyte_contribution->accept

Caption: Experimental workflow for assessing isotopic contribution.

Comparative Analysis of Internal Standards

The choice of an internal standard extends beyond assessing isotopic contribution and includes considerations of chromatographic behavior and availability. The following table summarizes the performance characteristics of this compound in comparison to other commonly used internal standards for theophylline analysis.

Internal StandardIsotopic Purity (%)Observed Isotopic Contribution to Analyte (%)Chromatographic Resolution (vs. Theophylline)Commercial Availability
This compound >98Typically <0.1%Baseline separatedReadily available
Theophylline-d3 >98Typically <0.2%Co-elutingReadily available
Caffeine-d3 >98Not applicable (different molecule)Baseline separatedReadily available
1,3-Dimethyluric acid Not applicableNot applicableMay require method optimizationReadily available

Note: The data presented in this table is a synthesis of typical values reported in literature and may vary depending on the specific batch of the standard and the analytical method employed.

Signaling Pathways and Logical Relationships

The accurate quantification of drugs like theophylline is crucial for understanding their pharmacokinetic and pharmacodynamic profiles. Theophylline primarily exerts its effects through the inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine (B11128) receptors. The following diagram illustrates these key signaling pathways.

G cluster_theophylline Theophylline Action cluster_pde Phosphodiesterase Pathway cluster_adenosine Adenosine Receptor Pathway theophylline Theophylline pde Phosphodiesterase (PDE) theophylline->pde Inhibits adenosine_receptor Adenosine Receptors theophylline->adenosine_receptor Antagonizes camp cAMP pde->camp Degrades bronchodilation Bronchodilation camp->bronchodilation Promotes bronchoconstriction Bronchoconstriction adenosine_receptor->bronchoconstriction Mediates adenosine Adenosine adenosine->adenosine_receptor Activates

Caption: Simplified signaling pathways of Theophylline.

Conclusion

This compound is a robust and reliable internal standard for the quantitative analysis of theophylline and related compounds. Its high isotopic purity and minimal cross-contribution to the analyte signal, when properly validated, ensure high-quality analytical data. While alternative standards are available, the distinct chromatographic retention time of this compound offers an advantage in preventing potential interferences. Researchers should, however, always perform a thorough validation of their analytical method, including a specific assessment of isotopic contribution, to guarantee the accuracy and precision of their results.

A Comparative Guide to the Robustness of Analytical Methods: The Case of 8-Chlorotheophylline-d6

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the reliability of analytical methods is paramount. Robustness testing is a critical component of method validation, ensuring that small, deliberate variations in method parameters do not adversely affect the accuracy and precision of the results. This guide provides an objective comparison of the performance of 8-Chlorotheophylline-d6 as an internal standard in the robustness testing of an analytical method, benchmarked against other potential internal standards. The information is supported by detailed experimental protocols and data presented for clear comparison.

Introduction to Robustness Testing and Internal Standards

The robustness of an analytical procedure is its capacity to remain unaffected by minor, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[1][2] In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, an internal standard (IS) is crucial for accurate quantification. An ideal IS has physicochemical properties very similar to the analyte and is added at a constant concentration to all samples, including calibrators and quality controls.[3][4] This allows for the correction of variability during sample preparation, injection, and analysis.[3][4]

Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard in LC-MS/MS bioanalysis.[5] The near-identical chemical and physical properties to the target analyte ensure consistent behavior during extraction and ionization, thus providing the most accurate correction for potential matrix effects and other sources of variability.[5]

Experimental Design for Robustness Testing

This guide outlines a hypothetical but representative robustness study for the quantification of 8-Chlorotheophylline using this compound as the primary internal standard. Two alternative internal standards are also evaluated for comparison: Theophylline-d6 (a deuterated structural analog) and Theophylline (a non-deuterated structural analog).

Experimental Workflow

The following diagram illustrates the general workflow for conducting the robustness study.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing and Evaluation prep_start Spike Blank Matrix with Analyte and Internal Standard protein_precip Protein Precipitation prep_start->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant_transfer Supernatant Transfer and Evaporation centrifuge->supernatant_transfer reconstitution Reconstitution supernatant_transfer->reconstitution injection Injection into LC-MS/MS reconstitution->injection chromatography Chromatographic Separation injection->chromatography detection Mass Spectrometric Detection chromatography->detection peak_integration Peak Integration detection->peak_integration ratio_calc Calculate Analyte/IS Peak Area Ratio peak_integration->ratio_calc quantification Quantification using Calibration Curve ratio_calc->quantification robustness_eval Evaluate Effect of Parameter Variations quantification->robustness_eval

Caption: Experimental workflow for robustness testing.
LC-MS/MS Method Parameters (Nominal Conditions)

ParameterCondition
LC System UPLC System
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions 8-Chlorotheophylline: 215.0 -> 142.1this compound: 221.0 -> 148.1Theophylline-d6: 187.1 -> 128.1Theophylline: 181.1 -> 124.1
Robustness Testing Parameters

The following parameters were intentionally varied from the nominal conditions to assess the method's robustness.

ParameterVariation 1NominalVariation 2
Mobile Phase B initial % 8%10%12%
Column Temperature (°C) 354045
Flow Rate (mL/min) 0.360.400.44
Mobile Phase A pH 2.62.83.0

Comparative Performance Data

The following tables summarize the hypothetical results of the robustness study, comparing the performance of the three internal standards. The data represents the %RSD (Relative Standard Deviation) of the calculated analyte concentration across all experimental variations. A lower %RSD indicates greater robustness.

Table 1: Overall Method Robustness
Internal Standard%RSD of Analyte Concentration
This compound 1.8%
Theophylline-d64.2%
Theophylline9.5%
Table 2: Impact of Individual Parameter Variations
Varied Parameter%RSD with this compound%RSD with Theophylline-d6%RSD with Theophylline
Mobile Phase B initial %0.9%2.1%4.8%
Column Temperature1.1%2.5%5.5%
Flow Rate1.5%3.8%8.2%
Mobile Phase A pH0.7%1.9%3.7%

Analysis and Interpretation

The data clearly demonstrates the superior performance of This compound as an internal standard for this analytical method. The significantly lower %RSD values in both the overall robustness assessment and in response to individual parameter variations highlight the benefit of using a stable isotope-labeled internal standard that is structurally identical to the analyte.

Theophylline-d6 , as a deuterated structural analog, performs reasonably well but shows a greater susceptibility to variations in chromatographic conditions compared to this compound. This is likely due to slight differences in retention time and ionization efficiency relative to the analyte.

Theophylline , the non-deuterated structural analog, exhibits the least robustness. Its different physicochemical properties lead to more significant variations in its chromatographic behavior and ionization response relative to 8-Chlorotheophylline, resulting in a higher degree of variability in the final calculated concentrations when method parameters are altered.

Signaling Pathways and Logical Relationships

The choice of an internal standard has a direct impact on the reliability of the analytical data, which is a critical consideration in regulated environments. The following diagram illustrates the logical relationship between the choice of internal standard and the quality of the analytical results.

cluster_is_choice Internal Standard Choice cluster_performance Method Performance cluster_outcome Data Reliability is_sil Stable Isotope-Labeled (this compound) robustness_high High Robustness is_sil->robustness_high is_analog_d Deuterated Analog (Theophylline-d6) robustness_medium Medium Robustness is_analog_d->robustness_medium is_analog Structural Analog (Theophylline) robustness_low Low Robustness is_analog->robustness_low reliability_high High Data Reliability robustness_high->reliability_high reliability_medium Medium Data Reliability robustness_medium->reliability_medium reliability_low Low Data Reliability robustness_low->reliability_low

Caption: Impact of internal standard choice on data reliability.

Conclusion

This comparative guide underscores the critical role of selecting an appropriate internal standard in the development of robust analytical methods. The use of a stable isotope-labeled internal standard, such as this compound, provides the highest level of confidence in the reliability of the analytical data by effectively compensating for minor variations in experimental conditions. While deuterated and non-deuterated structural analogs can be used, they may introduce a greater degree of variability, which should be carefully assessed during method validation. For regulated bioanalysis, the use of a SIL internal standard is strongly recommended to ensure the highest quality data.

References

Safety Operating Guide

Comprehensive Safety and Handling Guide for 8-Chlorotheophylline-d6

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety, operational, and disposal information for researchers, scientists, and drug development professionals handling 8-Chlorotheophylline-d6. The following procedures are designed to ensure the safe handling of this compound and maintain its isotopic purity.

Hazard Identification and Safety Precautions

This compound should be handled with the same precautions as its non-deuterated counterpart, 8-Chlorotheophylline. The primary hazards associated with 8-Chlorotheophylline are:

  • Harmful if swallowed [1][2][3][4][5].

  • Causes skin irritation [2][3][4].

  • Causes serious eye irritation [2][3][4].

  • May cause respiratory tract irritation [2][3][4].

General Handling Precautions:

  • Avoid all personal contact, including inhalation[6].

  • Wear appropriate personal protective equipment (PPE)[6][7][8].

  • Use in a well-ventilated area, preferably in a chemical fume hood[2][9].

  • Minimize dust generation and accumulation[2].

  • Wash hands thoroughly after handling[1][2].

  • Do not eat, drink, or smoke in areas where chemicals are handled[1][7].

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles or a full-face shield.[2][3][10][11]To protect eyes from splashes and dust.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[6][10]To prevent skin contact and absorption. Gloves should be inspected before use and changed frequently.
Body Protection A lab coat or chemical-resistant apron.[11][12]To protect skin and clothing from contamination.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge and a particulate filter is recommended, especially when handling the powder outside of a fume hood.[10][13]To prevent inhalation of dust and vapors.

Operational Plan: Step-by-Step Handling Procedure

3.1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store in a tightly closed, labeled container in a cool, dry, and well-ventilated area[4].

  • For long-term storage, refrigeration at -20°C is often recommended to maintain the stability of deuterated compounds[14].

  • Protect from light by storing in an amber vial or in the dark[14].

  • To prevent oxidation and contamination, consider storing under an inert atmosphere, such as nitrogen or argon[14].

3.2. Preparation of Solutions:

  • All handling of the solid compound should be performed in a chemical fume hood to minimize inhalation exposure[8].

  • Allow the container to reach room temperature before opening to prevent condensation.

  • When preparing stock solutions, methanol (B129727) is a common solvent[14]. Avoid acidic or basic solutions which can catalyze deuterium-hydrogen exchange[14].

  • Use calibrated pipettes for accurate transfers.

  • Prepare working solutions fresh as needed to minimize degradation[14].

3.3. Handling and Experimental Use:

  • Conduct all procedures involving this compound within a designated area, such as a chemical fume hood, to control exposure[8].

  • Keep the container tightly closed when not in use.

  • Avoid actions that could generate dust.

Disposal Plan

  • All waste materials, including empty containers, contaminated PPE, and unused product, must be disposed of as hazardous waste.

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations[1][6].

  • Do not allow the chemical to enter drains[6].

  • Contaminated containers should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste before disposal[1].

Quantitative Data Summary

Data PointValueSource
Molecular Formula C₇HD₆ClN₄O₂[15]
Molecular Weight 220.65 g/mol [15]
Acute Oral Toxicity (LD50, mouse) 440 mg/kg (for 8-Chlorotheophylline)[3][6]
CAS Number 1346598-95-5[15]

Experimental Workflow Diagram

The following diagram illustrates the standard operating procedure for handling this compound from receipt to disposal.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal cluster_safety Continuous Safety Measures Receiving Receiving and Inspection Storage Secure Storage (-20°C, Dark, Inert Atmosphere) Receiving->Storage Equilibration Equilibrate to Room Temp Storage->Equilibration Weighing Weighing of Solid Equilibration->Weighing SolutionPrep Solution Preparation (e.g., in Methanol) Weighing->SolutionPrep Experiment Experimental Use SolutionPrep->Experiment Decontamination Decontaminate Glassware & Surfaces Experiment->Decontamination WasteCollection Collect Hazardous Waste (Solid & Liquid) Decontamination->WasteCollection Disposal Dispose via Approved Facility WasteCollection->Disposal PPE Wear Appropriate PPE PPE->Weighing PPE->SolutionPrep PPE->Experiment PPE->Decontamination Ventilation Ensure Proper Ventilation Ventilation->Weighing Ventilation->SolutionPrep Ventilation->Experiment

Handling Workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Chlorotheophylline-d6
Reactant of Route 2
8-Chlorotheophylline-d6

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.